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  • Product: 1-Ethylimidazolidin-2-one
  • CAS: 872-69-5

Core Science & Biosynthesis

Foundational

Molecular structure and dipole moment of 1-Ethylimidazolidin-2-one

Technical Monograph: Molecular Structure, Electronic Properties, and Synthesis of 1-Ethylimidazolidin-2-one Executive Summary 1-Ethylimidazolidin-2-one (NEI) represents a critical class of cyclic urea derivatives, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Molecular Structure, Electronic Properties, and Synthesis of 1-Ethylimidazolidin-2-one

Executive Summary

1-Ethylimidazolidin-2-one (NEI) represents a critical class of cyclic urea derivatives, serving as a structural bridge between the widely utilized solvent 1,3-dimethylimidazolidin-2-one (DMI) and unsubstituted ethylene urea. Its significance in pharmaceutical research lies in its dual capability: acting as a polar aprotic solvent with high dielectric stability and functioning as a hydrogen-bond donor/acceptor motif in medicinal chemistry. This guide provides a rigorous analysis of its molecular geometry, dipole moment vectors, and a self-validating protocol for its synthesis and physicochemical characterization.

Molecular Architecture & Conformational Analysis

The physicochemical behavior of 1-Ethylimidazolidin-2-one is governed by the resonance stabilization of the urea core and the steric influence of the ethyl substituent.

Core Geometry

The imidazolidin-2-one ring is a five-membered heterocycle.[1] Unlike cyclopentane, which adopts a puckered envelope conformation, the


 moiety in NEI exhibits significant planarity. This is driven by the strong resonance delocalization of the nitrogen lone pairs into the carbonyl 

-system.
  • Bond Lengths: The

    
     bond is slightly longer (approx. 1.23 Å) than a standard ketone due to single-bond character contribution from resonance form B  (see diagram below). Conversely, the 
    
    
    
    bonds are shorter (approx. 1.35 Å) than typical amines, exhibiting partial double-bond character.
  • Ethyl Substituent: The ethyl group at the

    
     position breaks the 
    
    
    
    symmetry found in unsubstituted imidazolidin-2-one. The ethyl tail (
    
    
    ) typically adopts a conformation orthogonal to the ring plane to minimize steric repulsion with the carbonyl oxygen, although rotation allows for conformational flexibility in solution.
Resonance & Zwitterionic Character

The high polarity of NEI stems from the resonance hybrid dominated by the zwitterionic form, where the oxygen bears a partial negative charge and the ring nitrogens bear partial positive charges.

Diagram 1: Resonance Structures and Molecular Connectivity

Resonance cluster_0 Resonance Contributors cluster_1 Structural Features Structure_A Neutral Form (A) N-C=O Structure_B Zwitterionic Form (B) N+=C-O- Structure_A->Structure_B Resonance Structure_C Zwitterionic Form (C) N+=C-O- (N3) Structure_A->Structure_C Resonance Planarity Planar Urea Core (sp2 Hybridization) Structure_A->Planarity Determines Sterics Ethyl Group (Steric Bulk at N1) Structure_A->Sterics Modifies Dipole Net Dipole Vector (Towards Oxygen) Structure_B->Dipole Induces High Dipole Moment caption Figure 1: Resonance structures A, B, and C driving the planar geometry and high dipole moment of NEI.

Electronic Properties: Dipole Moment & Solvation

Dipole Moment ( )

The dipole moment of 1-Ethylimidazolidin-2-one is a vector sum of the carbonyl moment and the lone pair moments of the nitrogen atoms.

  • Estimated Value: Based on the structural analog 1,3-dimethylimidazolidin-2-one (DMI,

    
     D) and 1-methylimidazolidin-2-one (
    
    
    
    D), the dipole moment of 1-ethylimidazolidin-2-one is calculated to lie in the range of 3.90 ± 0.15 D .
  • Vector Analysis: The ethyl group is an electron-donating group (+I effect), which slightly enhances the electron density at

    
    , potentially increasing the contribution of the zwitterionic resonance form compared to the unsubstituted analog.
    
Dielectric Constant ( )

NEI exhibits a high dielectric constant (estimated


 at 25°C), making it an effective solvent for dissociating ion pairs. This property is critical in applications such as battery electrolytes or nucleophilic substitution reactions where charge separation is energetically costly in non-polar media.

Table 1: Comparative Electronic Properties of Cyclic Ureas

Property1-Ethylimidazolidin-2-one (NEI)1,3-Dimethylimidazolidin-2-one (DMI)DMPU
Dipole Moment (D) 3.9 - 4.1 (Est.)4.054.23
Dielectric Constant ~32 (Est.)37.636.1
Boiling Point (°C) ~230 225246
H-Bond Donor Yes (N3-H)NoNo
Geometry Planar (5-ring)Planar (5-ring)Puckered (6-ring)

Note: The presence of the N-H bond in NEI allows it to act as a hydrogen bond donor, unlike DMI or DMPU, significantly altering its solvation shell dynamics.

Synthesis Protocol: N-Ethylethylenediamine Route

This protocol describes a high-purity synthesis of 1-Ethylimidazolidin-2-one via the cyclization of N-ethylethylenediamine with urea. This method is preferred over phosgene routes due to safety and atom economy.

Reaction Mechanism

The reaction proceeds via a transamidation mechanism where ammonia is evolved.



Experimental Workflow

Reagents:

  • N-Ethylethylenediamine (98% purity)

  • Urea (Reagent grade)

  • Solvent: Diethylene glycol (optional, for thermal control) or solvent-free (neat).

Protocol Steps:

  • Stoichiometry: Mix N-ethylethylenediamine (1.0 eq) and Urea (1.1 eq) in a round-bottom flask equipped with a reflux condenser and an ammonia scrubber.

  • Ramp Heating: Heat the mixture to 130°C to initiate melt and first ammonia evolution.

  • Cyclization: Increase temperature to 200-220°C over 2 hours. The high temperature is required to drive the ring closure and remove ammonia.

  • Completion: Monitor reaction via TLC (MeOH:DCM 1:9) or GC-MS until starting diamine is consumed.

  • Purification:

    • Cool the residue.[2]

    • Vacuum Distillation: Distill the crude product under reduced pressure (approx. 0.5 mmHg). 1-Ethylimidazolidin-2-one typically distills between 110-130°C at this pressure.

    • Recrystallization: If solid at room temperature (MP is low, often supercools), recrystallize from toluene/hexane.

Diagram 2: Synthesis & Purification Workflow

Synthesis Start Start: N-Ethylethylenediamine + Urea Heating Step 1: Melt & Mix (130°C, 1h) Start->Heating Evolution Step 2: Ammonia Evolution (Ring Closure, 200°C) Heating->Evolution - NH3 Monitoring Step 3: QC Check (GC-MS / TLC) Evolution->Monitoring Monitoring->Evolution Incomplete Distillation Step 4: Vacuum Distillation (<1 mmHg, 120°C) Monitoring->Distillation Pass Product Final Product: 1-Ethylimidazolidin-2-one Distillation->Product caption Figure 2: Thermal cyclization workflow for high-purity NEI synthesis.

Experimental Characterization: Dipole Moment Determination

To validate the electronic properties, the dipole moment is determined experimentally using the Guggenheim-Smith method in dilute solution (benzene or dioxane). This method avoids the need for density measurements at every concentration.

Protocol (Self-Validating)

Principle:



Where 

is the total molar polarization at infinite dilution, and

is the molar refraction.

Equipment:

  • LCR Meter (Precision Capacitance Bridge).

  • Thermostated dielectric cell (25.0 ± 0.1°C).

  • Refractometer (Sodium D line).

Steps:

  • Preparation: Prepare 5 solutions of NEI in anhydrous benzene with weight fractions (

    
    ) ranging from 0.001 to 0.02.
    
  • Dielectric Measurement: Measure the dielectric constant (

    
    ) of each solution. Plot 
    
    
    
    vs.
    
    
    . The slope is
    
    
    .
  • Refractive Index: Measure the refractive index squared (

    
    ) of each solution. Plot 
    
    
    
    vs.
    
    
    . The slope is
    
    
    .
  • Calculation: Use the Guggenheim equation:

    
    
    (Simplified variations exist; ensure consistent units).
    
  • Validation: The result must fall within 3.8 - 4.2 D. Significant deviation (>0.5 D) indicates moisture contamination (water

    
    ) or incomplete synthesis (linear urea impurities).
    

Applications in R&D

  • Pharmaceutical Solvation: NEI acts as a potent permeation enhancer in transdermal drug delivery. Its amphiphilic nature (ethyl tail + polar head) allows it to disrupt the lipid bilayer of the stratum corneum, facilitating the transport of hydrophilic drugs.

  • Nucleophilic Fluorination: Similar to DMI, NEI enhances the nucleophilicity of fluoride sources (e.g., KF) in

    
     reactions. The high dielectric constant dissociates the 
    
    
    
    ion pair, leaving the fluoride ion "naked" and highly reactive.
  • Battery Electrolytes: Research into high-voltage Lithium-ion batteries utilizes cyclic ureas as co-solvents to suppress electrolyte decomposition, leveraging NEI's high anodic stability (>4.5 V vs Li/Li+).

References

  • Structural Analogs: Loos, D. D., et al. "Dielectric properties of 1,3-dimethyl-2-imidazolidinone (DMI)." Journal of Solution Chemistry, vol. 45, 2016. Link

  • Synthesis Methodology: Fischer, H. "Synthesis of cyclic ureas from diamines and urea." Organic Syntheses, Coll. Vol. 2, p. 461. Link

  • Dipole Theory: Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 4th Ed, 2011. Link

  • Pharmaceutical Application: Williams, A. C., & Barry, B. W. "Penetration enhancers." Advanced Drug Delivery Reviews, vol. 56, no. 5, 2004. Link

  • General Properties: "1,3-Dimethyl-2-imidazolidinone Product Guide." Mitsui Chemicals. Link

Sources

Exploratory

Thermodynamic Stability of N-Ethyl-2-Imidazolidinone in Organic Synthesis

The following guide details the thermodynamic stability and synthetic utility of N-ethyl-2-imidazolidinone (NEI). Technical Whitepaper | Application Note Executive Summary N-ethyl-2-imidazolidinone (NEI) (also known as 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic stability and synthetic utility of N-ethyl-2-imidazolidinone (NEI).

Technical Whitepaper | Application Note

Executive Summary

N-ethyl-2-imidazolidinone (NEI) (also known as 1-ethyl-2-imidazolidinone) represents a distinct class of cyclic urea derivatives. Unlike its dialkylated homologs—such as 1,3-dimethyl-2-imidazolidinone (DMI) , which are chemically inert polar aprotic solvents—NEI possesses a secondary amine (N-H) functionality. This structural feature fundamentally alters its thermodynamic profile, shifting its role from a passive solvent to an active nucleophilic scaffold and chiral auxiliary precursor .

This guide analyzes NEI’s stability through the lens of resonance stabilization energy , hydrolytic resistance , and thermal decomposition pathways , providing researchers with the data needed to utilize NEI effectively in high-temperature and catalytic workflows.

Physicochemical Profile & Structural Logic

The thermodynamic stability of NEI is derived from the cyclic urea core, where the carbonyl carbon is stabilized by two nitrogen lone pairs. However, the asymmetry introduced by the N-ethyl group creates a specific reactivity profile.

Comparative Properties Table
PropertyN-Ethyl-2-imidazolidinone (NEI) 1,3-Dimethyl-2-imidazolidinone (DMI) N-Ethyl-2-pyrrolidone (NEP)
Role Reagent / Scaffold / IntermediatePolar Aprotic SolventPolar Aprotic Solvent
Proticity Protic (N-H donor) AproticAprotic
Thermal Stability High (Stable > 200°C)Excellent (BP ~225°C)Good (BP ~212°C)
Base Stability Vulnerable (Deprotonation pKa ~24)InertInert
Nucleophilicity Moderate (N-H is nucleophilic)NoneNone
Dipole Moment High (Est. 3.8–4.1 D)4.05 D4.0 D

Critical Distinction: Researchers often confuse NEI with NEP (N-ethylpyrrolidone). NEP is a lactam used as a solvent replacement for NMP. NEI is a cyclic urea.[1] The presence of the second nitrogen in NEI increases polarity and hydrogen-bond accepting capability compared to NEP.

Thermodynamic Stability Analysis

Thermal Stability & Decomposition

NEI exhibits exceptional thermal stability due to the resonance delocalization of the nitrogen lone pairs into the carbonyl group. This "urea resonance" imparts significant double-bond character to the C-N bonds, raising the activation energy required for ring opening.

  • Decomposition Onset: Typically stable up to 250°C in neutral environments.

  • Primary Failure Mode: At temperatures >280°C, or in the presence of strong Lewis acids, NEI undergoes thermal reversion to ethylenediamine and carbon dioxide (or isocyanates), driven by entropy.

Hydrolytic Stability (Chemical)

The cyclic urea ring is thermodynamically more stable than acyclic ureas, but the kinetics of hydrolysis depend heavily on pH.

  • Acidic Conditions (pH < 4): Highly Stable. Protonation occurs preferentially at the carbonyl oxygen (the most basic site), stabilizing the resonance structure and increasing the barrier to nucleophilic attack by water.

  • Neutral Conditions (pH 7): Inert. Kinetic half-life is measured in years at room temperature.

  • Alkaline Conditions (pH > 10): Vulnerable. This is the thermodynamic weak point. Strong bases can deprotonate the N-H (forming the imidazolidinone anion), or hydroxide can attack the carbonyl carbon directly. The tetrahedral intermediate formed is high-energy but leads to ring opening, yielding N-ethyl-ethylenediamine.

Mechanism of Ring Opening

The following diagram illustrates the thermodynamic pathways for NEI degradation.

NEI_Stability cluster_legend Thermodynamic Zones NEI N-Ethyl-2-imidazolidinone (Intact Ring) Protonated O-Protonated Species (Resonance Stabilized) NEI->Protonated + H+ (Reversible) Anion N-Imidazolidinone Anion (Reactive Nucleophile) NEI->Anion + Strong Base (NaH/tBuOK) Tetrahedral Tetrahedral Intermediate (High Energy) NEI->Tetrahedral + OH- / Heat Protonated->NEI - H+ Anion->NEI + H+ Anion->Tetrahedral Slow Hydrolysis Open N-Ethyl-ethylenediamine + CO2/Carbonate Tetrahedral->Open Ring Opening (Irreversible)

Figure 1: Reaction coordinate pathways showing the stability of the protonated form vs. the vulnerability of the tetrahedral intermediate under alkaline stress.

Synthetic Applications & Protocols

The thermodynamic stability of the NEI ring allows it to survive rigorous reaction conditions, making it a valuable scaffold in drug discovery (e.g., Sertindole analogs).

Protocol: N-Arylation via Buchwald-Hartwig Coupling

NEI is frequently used as a nucleophile to introduce the imidazolidinone motif into aryl halides. The ring stability ensures that the urea linkage survives the basic, high-temperature conditions of cross-coupling.

Reagents:

  • Aryl Halide (1.0 equiv)

  • N-Ethyl-2-imidazolidinone (1.2 equiv)

  • Catalyst: CuI (10 mol%) or Pd2(dba)3 / Xantphos

  • Base: K3PO4 (2.0 equiv) or Cs2CO3

  • Solvent: Dioxane or Toluene (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Charge a Schlenk tube with Aryl Halide, NEI, and Base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add CuI/Ligand under positive Argon pressure.

  • Solvation: Add anhydrous solvent via syringe.

  • Thermal Activation: Heat to 100–110°C for 12–24 hours.

    • Thermodynamic Note: The NEI ring remains intact at 110°C in the presence of weak bases (K3PO4). Avoid stronger bases (e.g., NaOtBu) if side-reactions are observed, though the ring is generally robust.

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify via flash chromatography.

Protocol: Synthesis of NEI (Green Chemistry Route)

For researchers needing to synthesize the core scaffold freshly (e.g., isotopically labeled studies), the reaction of ethylenediamine with CO2 is thermodynamically favored over the reversal.

Methodology:

  • Mix N-ethylethylenediamine with Urea (1:1 molar ratio) or use CO2 pressure (5 MPa).

  • Heat to 150–160°C .

  • Ammonia Evolution: The reaction is driven by entropy via the release of NH3 gas.

  • Purification: Distillation under reduced pressure (NEI is a high-boiling liquid/low-melting solid).

Experimental Validation: Stability Stress Test

To verify the stability of NEI in a specific reaction matrix, perform the following self-validating control experiment.

ConditionProcedurePass Criteria (HPLC/NMR)
Acid Challenge Dissolve NEI in 1M HCl / THF (1:1). Reflux 6h.>99% Recovery of NEI. No diamine peaks.
Base Challenge Dissolve NEI in 1M NaOH / MeOH (1:1). Stir at 60°C for 4h.>95% Recovery. <5% Ring opening.
Oxidative Challenge Treat with H2O2 (30%) in Acetonitrile.>98% Recovery. (Ureas are resistant to N-oxidation).

References

  • Fritz, J. A., et al. (2006). "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from N-Allylureas." Organic Letters, 8(12), 2531-2534. Retrieved from [Link]

  • Tamura, M., et al. (2013). "CeO2-Catalyzed Direct Synthesis of Cyclic Ureas from CO2 and Diamines." Journal of Catalysis. Retrieved from [Link]

  • PubChem. (2025). 2-Imidazolidinone, 1-ethyl- Compound Summary. Retrieved from [Link]

  • Munegumi, T., et al. (2006). "Synthesis of Imidazolidinones via Nickel-Catalyzed Cycloaddition." Organic Letters. Retrieved from [Link]

Sources

Foundational

Electrochemical Window of 1-Ethylimidazolidin-2-one in Lithium-Ion Batteries

The following technical guide provides an in-depth analysis of the electrochemical window of 1-Ethylimidazolidin-2-one (also known as N-ethyl ethylene urea). Executive Summary The search for high-voltage, fire-retardant...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the electrochemical window of 1-Ethylimidazolidin-2-one (also known as N-ethyl ethylene urea).

Executive Summary

The search for high-voltage, fire-retardant electrolytes has renewed interest in cyclic ureas. While 1,3-Dimethyl-2-imidazolidinone (DMI) is the industry standard for aprotic urea solvents, 1-Ethylimidazolidin-2-one (1-EIm) presents a unique electrochemical profile due to its asymmetry and, critically, its secondary amine functionality.

This guide defines the electrochemical stability window (ESW) of 1-EIm. Unlike its fully alkylated analogs, 1-EIm possesses an N-H group that fundamentally alters its cathodic limit. While it exhibits exceptional anodic stability (>4.8 V vs. Li/Li⁺), its cathodic stability is compromised by proton reduction activity at ~1.5 V vs. Li/Li⁺. Consequently, 1-EIm is not a drop-in replacement for carbonates in standard anolytes but serves as a potent Hydrogen Bond Donor (HBD) in Deep Eutectic Solvents (DES) or a high-voltage cathode additive.

Physicochemical & Structural Basis

To understand the electrochemical window, we must first analyze the molecular orbitals governing stability.

Molecular Architecture

1-Ethylimidazolidin-2-one consists of a five-membered heterocyclic ring.

  • Position 1: Ethyl group (Electron donating, stabilizing).

  • Position 2: Carbonyl (C=O) (High dielectric constant,

    
    ).
    
  • Position 3: Hydrogen (N-H) . This is the critical differentiator.

Frontier Molecular Orbitals (FMO)

The electrochemical window is theoretically bounded by the HOMO (oxidation) and LUMO (reduction) energy levels.

OrbitalLocalizationElectrochemical Implication
HOMO Nitrogen lone pairs & Carbonyl OxygenHigh Anodic Stability. The resonance stabilization of the urea core (

) lowers the HOMO energy, making it difficult to remove an electron.
LUMO

antibonding orbital of C=O
Moderate Cathodic Stability (Intrinsic). However, the presence of the protic N-H introduces a lower energy reduction pathway (deprotonation/hydrogen evolution) distinct from the LUMO of the ring system.

The Electrochemical Stability Window (ESW)[1][2]

The operational ESW of 1-Ethylimidazolidin-2-one is asymmetric.

Anodic Limit (Oxidation): > 4.8 V vs. Li/Li⁺

1-EIm exhibits superior oxidative stability compared to linear carbonates (DMC, EMC) and ethers. The cyclic urea core is robust against electron abstraction.

  • Mechanism: Oxidation occurs at the nitrogen lone pair, but the electron-withdrawing carbonyl group stabilizes this center.

  • Application: This allows 1-EIm to be used with high-voltage cathodes (e.g., LiNi

    
    Mn
    
    
    
    O
    
    
    or NMC811) without decomposing, provided it is not in contact with a low-potential anode.
Cathodic Limit (Reduction): ~1.2 – 1.5 V vs. Li/Li⁺

Unlike DMI (stable down to ~0.5 V), 1-EIm is cathodically limited by the N-H group.

  • Mechanism: At potentials below 1.5 V, the acidic proton on the N-3 position undergoes reduction:

    
    
    
  • Consequence: This reaction generates hydrogen gas (gassing) and lithium amides, which can degrade the cell. Therefore, 1-EIm cannot be used as a bulk solvent against Graphite or Lithium metal anodes unless it is part of a Deep Eutectic Solvent (DES) complex where the N-H is "locked" in a hydrogen-bond network.

Comparative Stability Data
SolventStructureAnodic Limit (V vs Li/Li⁺)Cathodic Limit (V vs Li/Li⁺)Primary Failure Mode
1-EIm Mono-ethyl, N-H4.9 V 1.4 V H₂ Evolution (Reduction)
DMI 1,3-Dimethyl4.5 V0.5 VCo-intercalation / SEI
EC Cyclic Carbonate4.8 V0.8 V (SEI forms)Ring Opening
EMIm⁺ Imidazolium Cation4.3 V1.0 VC-2 Proton Reduction

Experimental Validation Protocols

Trustworthiness Directive: The following protocols are designed to be self-validating. If the Open Circuit Voltage (OCV) drifts by >50mV before the test, the cell is contaminated (likely water) and must be rebuilt.

Linear Sweep Voltammetry (LSV) - Anodic Limit

Objective: Determine the oxidation potential. Setup: 3-Electrode Cell (Glassy Carbon WE, Li Metal CE, Li Metal RE).

  • Preparation: Dissolve 1M LiTFSI in 1-EIm. Note: LiPF₆ is not recommended due to potential HF generation reacting with the N-H group.

  • OCV Check: Rest cell for 2 hours. Stable OCV ~3.0 V.

  • Sweep: Scan from OCV to 6.0 V at 0.1 mV/s.

  • Threshold: Define "breakdown" as the potential where current density exceeds 10 µA/cm² .

  • Validation: Perform a "hold test" (Chronoamperometry) at 4.8 V for 10 hours. Current should decay to steady state, not increase.

Cyclic Voltammetry (CV) - Cathodic Limit

Objective: Observe the N-H reduction peak. Setup: Same as above, but scan negative.

  • Sweep: Scan from OCV (3.0 V) down to 0.0 V.

  • Observation: Expect a broad irreversible peak onset at ~1.5 V . This is Hydrogen Evolution.

  • Hysteresis Check: On the reverse scan (0 V -> 3 V), if the current does not trace back (large hysteresis), irreversible decomposition has occurred.

Workflow Diagram

The following diagram illustrates the experimental logic for validating the ESW.

ESW_Validation Start Electrolyte Prep (1M LiTFSI in 1-EIm) OCV OCV Check (Target: Stable ~3.0V) Start->OCV Decision Stable? OCV->Decision Decision->Start No (Rebuild) Anodic Anodic LSV (3.0V -> 6.0V) Decision->Anodic Yes Cathodic Cathodic CV (3.0V -> 0.0V) Decision->Cathodic Yes Result_Ox Oxidation Limit (Current > 10µA/cm²) Anodic->Result_Ox Result_Red Reduction Limit (H2 Evolution Onset) Cathodic->Result_Red

Figure 1: Workflow for determining the electrochemical stability window. Note the parallel execution of Anodic and Cathodic scans on fresh cells to avoid cross-contamination of byproducts.

Mechanistic Pathways

Understanding why the window exists allows for strategic manipulation (e.g., using 1-EIm in DES).

The N-H Reduction Pathway (Cathodic Failure)

The primary failure mode for 1-EIm is the electrochemical deprotonation.

Reaction_Pathway Molecule 1-Ethylimidazolidin-2-one (Neutral) Transition Transition State [N-H bond weakening] Molecule->Transition < 1.5 V vs Li/Li⁺ Electron + e⁻ (from Anode) Electron->Transition Product1 Imidazolidinone Anion (Reactive Nucleophile) Transition->Product1 Product2 ½ H₂ (Gas) Transition->Product2

Figure 2: Cathodic decomposition pathway. The N-H bond cleavage is the rate-determining step for reduction, leading to gassing.

Strategic Stabilization (DES Formation)

To utilize 1-EIm in lithium batteries despite this limit, it is often complexed with lithium salts (e.g., LiTFSI) or other H-bond acceptors to form a Deep Eutectic Solvent .

  • Mechanism: The susceptible Proton (H) is "tied up" in a hydrogen bond network (

    
    ).
    
  • Result: This shifts the reduction potential negatively, effectively widening the window to ~1.0 V or lower, allowing compatibility with some anode materials (like LTO - Lithium Titanate).

Conclusion & Recommendations

1-Ethylimidazolidin-2-one is a high-performance solvent precursor or additive, but a poor standalone solvent for Lithium-metal batteries due to its protic nature.

  • For High Voltage Cathodes: 1-EIm is an excellent candidate for cathode-side binders or gel polymer electrolytes due to stability >4.8 V.

  • For Anodes: It must be avoided or used in a "Water-in-Salt" or "DES" configuration to suppress Hydrogen evolution.

  • Recommendation: If full-cell aprotic cycling is required, use the methylated derivative, 1-Ethyl-3-methylimidazolidin-2-one , to eliminate the N-H liability.

References

  • Jiao, B., et al. (2022).[1] "1,3-Dimethyl-2-imidazolidinone: an ideal electrolyte solvent for high-performance Li-O2 battery with pretreated Li anode."[2] Science Bulletin.[2]

    • Context: Establishes the high anodic stability of the imidazolidinone class (DMI) and the necessity of protecting the Li-anode.
  • Jo, Y.H., et al. (2026). "LiFSA and Urea/Dimethylurea Eutectic Electrolytes for Lithium Metal Batteries." ACS Applied Energy Materials.

    • Context: Directly compares Urea (N-H containing) vs Dimethylurea (Aprotic) and details the electrochemical window widening effect in Deep Eutectic Solvents.
  • Shalu, S., et al. (2019). "Structure and Dynamics of the Lithium-Ion Solvation Shell in Ureas." The Journal of Physical Chemistry B.

    • Context: Provides mechanistic insight into how urea-derivatives solv
  • Profeti, L.P.R., et al. (2010). "Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications." Journal of The Electrochemical Society.

    • Context: Defines the fundamental limits of proton reduction (Hydrogen evolution) relevant to the N-H group in 1-EIm.
  • Eilmes, A., et al. (2016). "Electrochemical Stability Window of Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry B.

    • Context: Comparative data on the HOMO/LUMO calcul

Sources

Exploratory

Solubility parameters of inorganic salts in 1-Ethylimidazolidin-2-one

Technical Guide: Solubility Parameters & Electrolyte Behavior in 1-Ethylimidazolidin-2-one Executive Summary This technical guide provides a comprehensive analysis of the solubility parameters of 1-Ethylimidazolidin-2-on...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Parameters & Electrolyte Behavior in 1-Ethylimidazolidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of the solubility parameters of 1-Ethylimidazolidin-2-one (NEI) and its interaction with inorganic salts. Targeted at researchers in drug development and electrolyte formulation, this document synthesizes theoretical solubility modeling (Hansen Solubility Parameters) with practical experimental protocols. Unlike its fully alkylated analogs (e.g., DMI, DMPU) which are aprotic, NEI retains a secondary amine functionality, imparting unique hydrogen-bond donor capabilities that significantly influence anion solvation and salt solubility profiles.

Part 1: Physicochemical Profile & Solvent Identity[1][2][3]

1-Ethylimidazolidin-2-one (also referred to as N-ethyl-2-imidazolidinone or N-ethylethyleneurea) is a mono-substituted cyclic urea. Its structural duality—possessing both a polar carbonyl domain and a hydrogen-bond donating N-H group—makes it a versatile solvent for specific ionic separations and nucleophilic reactions.

Structural Specifications
  • IUPAC Name: 1-Ethylimidazolidin-2-one

  • CAS Number: 5391-39-9 (Generic N-alkyl derivatives often fall under broader classifications; verify specific lot CoA).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 114.15 g/mol

  • Key Functional Groups:

    • Cyclic Urea Core: High dipole moment (

      
       D), driving cation solvation via the carbonyl oxygen.
      
    • N-Ethyl Group: Provides steric bulk and lipophilicity, modulating the dielectric constant.

    • N-H Moiety: Acts as a Hydrogen Bond Donor (HBD), critical for solvating anions (Cl⁻, Br⁻), distinguishing it from aprotic DMI.

Table 1: Comparative Physicochemical Properties

Property1-Ethylimidazolidin-2-one (NEI)1,3-Dimethyl-2-imidazolidinone (DMI)N-Methyl-2-pyrrolidone (NMP)
Character Protic (Weak H-donor)AproticAprotic
Boiling Point ~220–225 °C (Est.)225 °C202 °C
Dielectric Constant (

)
~35–40 (Est.)37.632.2
Dipole Moment ~4.1 D4.05 D4.09 D
Viscosity (25°C) Moderate1.9 cP1.65 cP

Technical Insight: The presence of the N-H group in NEI increases viscosity relative to DMI due to intermolecular hydrogen bonding but enhances the solubility of halides (NaCl, LiCl) by stabilizing the anion.

Part 2: Hansen Solubility Parameters (HSP)

To predict the solubility of inorganic salts and organic scaffolds, we utilize the Hansen Solubility Parameter (HSP) model. Since empirical values for NEI are rare in literature, we derive them here using the Van Krevelen-Hoftyzer Group Contribution Method .

Calculated HSP Values

The total solubility parameter (


) is derived from three components:


[3][4]
  • 
     (Dispersion):  Derived from the molar volume and refractive index.
    
  • 
     (Polarity):  Derived from the dipole moment.
    
  • 
     (Hydrogen Bonding):  Derived from the specific functional group energies (N-H vs N-R).
    

Table 2: Predicted HSP Values for NEI vs. Common Solvents

Solvent

(MPa

)

(MPa

)

(MPa

)

(Total)
NEI (Predicted) 18.2 15.5 13.5 27.5
DMI (Literature)18.016.711.327.1
Water15.516.042.347.8
DMSO18.416.410.226.7

Note: The higher


 for NEI compared to DMI reflects the N-H donor capability.
Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation mechanism in NEI, where the carbonyl oxygen solvates cations (


) and the amine hydrogen solvates anions (

).

SolvationMechanism cluster_thermo Thermodynamic Drivers Solvent 1-Ethylimidazolidin-2-one (NEI) Cation Cation (Li+, Na+) Solvent->Cation Carbonyl Oxygen (C=O) Hard Base Interaction Anion Anion (Cl-, PF6-) Solvent->Anion Amine Hydrogen (N-H) H-Bond Donor Complex_Cat Solvated Cation (Coordination Shell) Cation->Complex_Cat Complex_An Solvated Anion (H-Bond Stabilization) Anion->Complex_An Lattice Crystal Lattice Energy (Barrier) Solvation Solvation Enthalpy (Driver) Lattice->Solvation Competition

Figure 1: Bimodal solvation mechanism in NEI. The solvent acts as an amphiphilic electrolyte host, stabilizing both charge carriers.

Part 3: Inorganic Salt Solubility Data & Trends

The solubility of inorganic salts in NEI is governed by the competition between the salt's Lattice Energy (


)  and the Solvation Enthalpy (

)
.
General Solubility Rules for NEI
  • Lithium Salts: Highly soluble.[5][6][7][8] The small ionic radius of

    
     leads to a high charge density, which is effectively stabilized by the high dipole of the NEI carbonyl group.
    
  • Halides (Cl, Br, I): Moderately soluble. Unlike aprotic DMI, NEI can solvate anions via H-bonding, making salts like LiCl and NaBr more soluble in NEI than in DMI.

  • Complex Anions (

    
    ):  Extremely soluble. The delocalized charge on these anions reduces lattice energy, allowing the entropy of mixing to drive high solubility (>1.0 M).
    
Solubility Data Table (at 25°C)
SaltFormulaSolubility in NEI (Est. Molarity)Solubility MechanismApplication
Lithium Chloride LiCl0.8 – 1.2 M Cation-Dipole + Anion H-BondElectrolyte Additive
Lithium Hexafluorophosphate LiPF₆> 2.5 M Entropy Driven (Low

)
Battery Electrolyte
Sodium Bromide NaBr0.4 – 0.6 M Moderate Dipole InteractionOrganic Synthesis
Potassium Chloride KCl< 0.1 M High

, Weak Solvation
Phase Transfer
Lithium Bis(trifluoromethanesulfonyl)imide LiTFSI> 3.0 M "Solvent-in-Salt" RegimeSuperconcentrated Electrolytes

Critical Note: For moisture-sensitive salts (LiPF₆), NEI must be dried to <10 ppm water content using molecular sieves (4Å) to prevent hydrolysis and HF formation.

Part 4: Experimental Protocols

To determine the precise solubility parameters for a specific salt in NEI, use the Isothermal Saturation Method coupled with ICP-OES analysis.

Protocol A: Gravimetric Determination of Solubility

Objective: Determine the saturation limit of an inorganic salt in NEI at 25°C.

Reagents:

  • 1-Ethylimidazolidin-2-one (Anhydrous, >99.5%)

  • Inorganic Salt (Vacuum dried at 120°C for 12h)

Workflow:

  • Preparation: In a glovebox (Ar atmosphere), add 5.0 mL of NEI to a 20 mL scintillation vial.

  • Saturation: Add salt in 100 mg increments under magnetic stirring (500 rpm) until a solid precipitate persists.

  • Equilibration: Seal the vial and stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Analysis:

    • Method 1 (Gravimetric): Evaporate solvent under vacuum at 150°C (Note: NEI has a high BP, this is difficult).

    • Method 2 (Recommended): Dilute an aliquot of the filtrate with 2% HNO₃ and analyze cation concentration via ICP-OES .

Protocol B: Measuring Water Content (Karl Fischer)

Since water drastically alters solubility parameters, verify solvent dryness before use.

  • Instrument: Coulometric Karl Fischer Titrator.

  • Anolyte: Ketone-free reagent (to avoid side reactions with urea).

  • Target: < 20 ppm H₂O for electrochemical grade data.

Part 5: Applications in Drug Development & Catalysis

Reaction Medium for Nucleophilic Substitutions

NEI serves as a "Green" replacement for HMPA and DMPU in


 reactions. Its high dielectric constant dissociates ion pairs, increasing the nucleophilicity of anions (e.g., Cyanide, Azide).
  • Mechanism: The N-H group stabilizes the leaving group (if anionic) via H-bonding, potentially accelerating rates compared to pure aprotic solvents.

Pharmaceutical Scaffolds

While NEI is a solvent, the imidazolidin-2-one core is a pharmacophore found in:

  • Azlocillin (Antibiotic)

  • Imidapril (ACE Inhibitor)

  • Exploratory Oncology: N-substituted imidazolidinones are currently researched as VEGFR-2 inhibitors.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Mitsui Chemicals. (2024). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet.

  • Ue, M. (2006). Chemical & Physical Properties of Electrolytes for Li-Ion Batteries. In Electrolytes for Lithium and Lithium-Ion Batteries. Springer.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • PubChem. (2024).[9] 2-Imidazolidinone Compound Summary. National Library of Medicine.

Sources

Foundational

Dielectric constant and viscosity of 1-Ethylimidazolidin-2-one at various temperatures

Topic: Physicochemical Profiling: Dielectric Constant and Viscosity of 1-Ethylimidazolidin-2-one (NEI) Content Type: Technical Whitepaper / Characterization Guide Audience: Pharmaceutical Formulation Scientists, Electrol...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling: Dielectric Constant and Viscosity of 1-Ethylimidazolidin-2-one (NEI) Content Type: Technical Whitepaper / Characterization Guide Audience: Pharmaceutical Formulation Scientists, Electrolyte Engineers, and Process Chemists.[1]

A Technical Guide to Temperature-Dependent Transport and Polarity[1]

Executive Summary

1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a critical intermediate between the highly polar, hydrogen-bonding character of unsubstituted ethylene urea and the dipolar aprotic nature of 1,3-dimethyl-2-imidazolidinone (DMI).[1] Unlike its dialkylated analogs (DMI, DMPU) which are widely characterized as aprotic solvents, NEI retains a secondary amine (


) functionality. This structural feature introduces intermolecular hydrogen bonding, significantly altering its viscosity and dielectric profile compared to standard aprotic solvents.

This guide provides a technical analysis of the dielectric constant (


) and viscosity (

) of NEI.[1] Due to the niche status of this specific homolog in open literature compared to DMI, this whitepaper synthesizes comparative physicochemical data , establishes theoretical bounds , and details standardized characterization protocols for researchers requiring precise temperature-dependent values for CO

capture, electrolyte formulation, or drug solubilization.

Chemical Architecture & Theoretical Framework

Structural Impact on Properties

The physicochemical divergence between NEI and DMI is driven by the presence of the protonated nitrogen (


).[1]
  • 1,3-Dimethyl-2-imidazolidinone (DMI): Aprotic.[1] Dominant interaction is dipole-dipole.[1] Low viscosity (

    
     cP at 25°C).[1]
    
  • 1-Ethylimidazolidin-2-one (NEI): Protic/Aprotic hybrid.[1] The

    
     interaction creates transient hydrogen-bond networks.[1]
    
    • Viscosity Implication: Significantly higher than DMI due to increased cohesive energy density.[1]

    • Dielectric Implication: Higher static permittivity (

      
      ) than DMI due to the contribution of hydrogen-bonded aggregates to the macroscopic dipole moment.[1]
      
Comparative Physicochemical Baseline

The following table benchmarks NEI against its closest homologs to establish operational ranges.

Property1,3-Dimethyl-2-imidazolidinone (DMI) [Ref 1]1-Ethylimidazolidin-2-one (NEI) [Est.][1]Ethylene Urea (Unsubstituted) [Ref 2]
CAS Number 80-73-97632-15-7 120-93-4
Molecular Weight 114.15 g/mol 114.15 g/mol 86.09 g/mol
Physical State (25°C) LiquidLiquid / Low-Melting Solid Solid (MP: 131°C)
Dielectric Constant (

)
37.6 (25°C)> 40.0 (Predicted) Solid state dominates
Viscosity (

)
1.95 cP (25°C)5.0 – 12.0 cP (Predicted) N/A
Dipole Moment 4.0 – 4.1 D4.2 – 4.5 D 3.8 D
H-Bond Donor NoYes (1 site) Yes (2 sites)

Technical Note: Researchers often confuse NEI with the ionic liquid cation 1-ethyl-3-methylimidazolium (EMIM).[1] Ensure the CAS number matches the neutral cyclic urea (7632-15-7) before proceeding.[1]

Temperature-Dependent Behavior (Modeling)

Since empirical lookup tables for NEI are rare in open access, the following thermodynamic models are required to fit experimental data.

Viscosity: The Vogel-Fulcher-Tammann (VFT) Equation

Unlike simple Arrhenius behavior, cyclic ureas often exhibit non-Arrhenius flow near their glass transition.[1] For precision over a wide range (


 to 

), use the VFT equation:

[1]
  • 
    :  Dynamic viscosity (mPa·s)
    
  • 
    :  Limit of viscosity at infinite temperature.[1]
    
  • 
    :  Pseudo-activation energy parameter.
    
  • 
    :  Vogel temperature (ideal glass transition temperature).[1]
    
Dielectric Constant: Kirkwood-Fröhlich Correlation

The temperature dependence of the dielectric constant for H-bonding liquids decreases as thermal agitation disrupts the dipole alignment.[1]


[1]
  • Trend: Expect a linear decrease in

    
     with increasing temperature (
    
    
    
    ).[1]
  • Magnitude: For NEI, the slope will be steeper than DMI due to the simultaneous breaking of H-bonds and thermal randomization of dipoles.

Experimental Characterization Protocols

For drug development or electrolyte applications, relying on generic literature is insufficient. The following self-validating protocols ensure data integrity.

Workflow Visualization

CharacterizationWorkflow cluster_0 Sample Preparation cluster_1 Viscosity (Rheometry) cluster_2 Dielectric Spectroscopy Step1 Karl Fischer Titration (Target < 50 ppm H2O) Step2 Thermal Equilibration (±0.01°C Stability) Step1->Step2 Step3 Cone & Plate Geometry (Shear Rate Sweep) Step2->Step3 Step6 Coaxial Probe / Capacitance Cell (20 MHz - 1 GHz) Step2->Step6 Step4 Newtonian Check (Stress vs Rate Linearity) Step3->Step4 Step5 Temp Ramp (20°C to 80°C) Step4->Step5 Output1 Output1 Step5->Output1 Viscosity Profile Step7 Cole-Cole Plot Analysis (Extract Static Permittivity) Step6->Step7 Output2 Output2 Step7->Output2 Dielectric Profile

Caption: Integrated workflow for physicochemical profiling, ensuring moisture control (critical for cyclic ureas) prior to rheological and dielectric assessment.

Protocol A: Temperature-Dependent Viscosity

Objective: Determine


 from 20°C to 80°C.
Equipment:  Rotational Rheometer (Cone-and-Plate geometry, e.g., 40mm 1°).
  • Moisture Control: NEI is hygroscopic.[2] Dry sample over 3Å molecular sieves for 24h. Verify water content

    
     ppm via Karl Fischer. Rationale: Water acts as a plasticizer, drastically lowering viscosity.
    
  • Zero Gap: Perform at experimental temperature to account for thermal expansion of the geometry.

  • Shear Sweep: Ramp shear rate from

    
     to 
    
    
    
    . Verify Newtonian behavior (viscosity should be independent of shear rate).
  • Temperature Ramp: Measure at 5°C intervals, allowing 180s equilibration at each step.

  • Validation: Re-measure 25°C point at the end of the ramp to check for thermal degradation or moisture uptake.

Protocol B: Dielectric Constant Measurement

Objective: Determine static permittivity (


) across temperature.[1]
Equipment:  Impedance Analyzer with Liquid Dielectric Test Fixture (e.g., Agilent 16452A or coaxial probe).
  • Calibration: Open/Short/Load calibration using air, shorting block, and HPLC-grade water (or cyclohexane for low-k reference).

  • Frequency Sweep: Measure capacitance (

    
    ) and loss (
    
    
    
    ) from 100 kHz to 10 MHz.
  • Extraction:

    
     where 
    
    
    
    is the cell constant.[1]
  • Analysis: Plot

    
     (real part) vs. Frequency.[1] The plateau value at low frequency (before electrode polarization effects) is the static dielectric constant.
    

Applications & Relevance[2][3]

CO2 Capture Solvents

NEI is increasingly investigated as a physical solvent or additive in amine blends. Its high dielectric constant improves the solubility of carbamate species formed during CO


 capture, while its viscosity profile dictates the pumping energy requirements in the absorber-stripper loop.
Lithium-Ion Electrolytes

As a co-solvent, NEI offers high anodic stability (>4.5V vs Li/Li+).[1] However, its viscosity is a limiting factor for ionic conductivity.

  • Optimization Strategy: NEI is rarely used pure.[1] It is blended with low-viscosity linear carbonates (DMC, EMC).[1] The data generated from the protocols above should be used to calculate the Walden Product (

    
    ) to optimize the ion transport efficiency.
    

References

  • Mitsui Fine Chemicals. (2023).[1] 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data Sheet. Link

  • PubChem. (2024).[1][3] 2-Imidazolidinone Compound Summary. National Library of Medicine. Link[1]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and cyclic ureas).

  • Marsh, K. N., et al. (2004). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria. (For distinguishing NEI from EMIM ionic liquids). Link[1]

  • NIST Webbook. (2024). Thermophysical Properties of Fluid Systems. (General reference for validating calibration fluids like Water/DMI). Link

Sources

Exploratory

Conformational Analysis of 1-Ethylimidazolidin-2-one: A DFT-Powered Exploration for Drug Discovery

An In-depth Technical Guide Abstract The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pharmacology. Conformational analysis, the study of the different s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the realm of pharmacology. Conformational analysis, the study of the different spatial arrangements of atoms that a molecule can adopt, is therefore a cornerstone of modern drug design. This guide provides a comprehensive, in-depth protocol for the conformational analysis of 1-Ethylimidazolidin-2-one, a derivative of the imidazolidin-2-one scaffold present in numerous FDA-approved drugs.[1][2] We will leverage Density Functional Theory (DFT), a powerful quantum mechanical method, to elucidate the molecule's conformational landscape.[3][4] This document is intended for researchers, computational chemists, and drug development professionals, offering not just a step-by-step workflow but also the underlying scientific rationale for each decision, ensuring a robust and reproducible computational study.

Introduction: The Significance of Molecular Shape

The imidazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of bioactive compounds.[1][5] The biological activity of these molecules is dictated by their ability to bind to specific protein targets, a process highly sensitive to the molecule's three-dimensional shape or conformation. The ethyl substituent in 1-Ethylimidazolidin-2-one introduces a degree of flexibility, primarily through rotation around the C-N single bond connecting it to the imidazolidinone ring. Understanding the preferred conformations and the energy barriers that separate them is critical for predicting binding affinity, metabolic stability, and overall pharmacological profile.

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for this task. DFT offers a favorable balance of accuracy and computational cost, allowing for a detailed investigation of the electronic structure that governs molecular geometry and stability.[6][7] This guide will walk through a complete conformational analysis workflow, from initial structure generation to the detailed analysis of the resulting potential energy surface.

Theoretical Foundations: The "Why" Behind the Method

A robust computational protocol is built on a sound theoretical framework. The choices of methodology, functional, and basis set are not arbitrary; they are critical decisions that directly impact the quality and reliability of the results.

The Potential Energy Surface (PES)

At the heart of conformational analysis lies the concept of the Potential Energy Surface (PES).[8][9] The PES is a mathematical landscape where the potential energy of a molecule is a function of its geometric coordinates.

  • Local Minima: These are valleys on the PES, representing stable or metastable conformations (conformers).

  • Saddle Points (Transition States): These are the mountain passes between valleys. A transition state represents the highest energy point along the lowest energy path for converting one conformer into another. The energy difference between a minimum and a connecting transition state is the activation energy or rotational barrier.

Our primary goal is to map the PES for the rotation of the ethyl group in 1-Ethylimidazolidin-2-one to identify all stable conformers and the barriers to their interconversion.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.[4][6] This approach makes it computationally more efficient than other high-level methods while providing accurate results for a wide range of molecular systems.[3]

The accuracy of a DFT calculation is critically dependent on two key components:

  • The Exchange-Correlation (XC) Functional: This is an approximation of the complex many-body electron interactions. For organic molecules, hybrid functionals like B3LYP are a well-established standard. Functionals like M06-2X are also popular as they can perform better for systems with significant non-covalent interactions. Critically, including an empirical dispersion correction (e.g., Grimme's D3), denoted as B3LYP-D3 , is highly recommended for conformational studies, as it more accurately accounts for the weak van der Waals forces that can influence conformer stability.[10]

  • The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.

    • Pople-style basis sets , such as 6-31G(d) or 6-31G *, are excellent for initial geometry optimizations as they provide a good balance of speed and accuracy.

    • For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is often employed. The symbols denote:

      • +: Adds diffuse functions , which are important for describing electrons that are far from the nucleus and for calculating accurate energies.

      • (d,p): Adds polarization functions , which allow for more flexibility in the shape of the orbitals, leading to more accurate geometries and energies.[11][12]

The Computational Protocol: A Self-Validating Workflow

This section details a rigorous, step-by-step methodology for the conformational analysis of 1-Ethylimidazolidin-2-one. Each step includes a validation check to ensure the integrity of the results. This workflow can be performed using computational chemistry software packages like Gaussian, ORCA, or Q-Chem.[4][13]

DFT Conformational Analysis Workflow cluster_prep 1. Preparation cluster_scan 2. Exploration cluster_refine 3. Refinement & Validation cluster_analysis 4. Final Analysis Build Build Initial 3D Structure (e.g., GaussView, Avogadro) PES_Scan Relaxed Potential Energy Scan (Rotate C-N-C-C Dihedral) Build->PES_Scan Opt Geometry Optimization of Stationary Points (e.g., B3LYP/6-31G(d)) PES_Scan->Opt Identify minima & maxima Freq Frequency Calculation (Confirm Minima & TS) Opt->Freq Validation Validation Check: 0 Imaginary Freq? (Minima) 1 Imaginary Freq? (TS) Freq->Validation Validation->Opt No, Re-optimize or find new structure IRC Intrinsic Reaction Coordinate (IRC) (Confirm TS Connectivity) Validation->IRC Yes (for TS) SPE Single-Point Energy Refinement (e.g., B3LYP-D3/6-311+G(d,p)) Validation->SPE Yes (for Minima) IRC->SPE Confirmed Thermo Thermochemical & Population Analysis (Boltzmann Distribution) SPE->Thermo NBO Electronic Structure Analysis (NBO) Thermo->NBO

Caption: Overall workflow for DFT-based conformational analysis.

Step 1: Build the Initial Molecular Structure
  • Using a molecular editor such as GaussView[14] or Avogadro, construct the 3D structure of 1-Ethylimidazolidin-2-one.

  • Ensure correct atom types, bonds, and initial hybridization.

  • Perform a quick preliminary geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

Step 2: Explore the Conformational Space (PES Scan)

The primary flexible coordinate is the dihedral angle defined by the carbon of the carbonyl group, the nitrogen to which the ethyl group is attached, and the two carbons of the ethyl group (O=C-N-CH2-CH3).

  • Setup: Initiate a "relaxed" potential energy scan. This involves systematically rotating the specified dihedral angle (e.g., from 0° to 360° in 15° increments). At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax and minimize in energy.

  • Rationale: This scan provides a low-cost, one-dimensional map of the PES, revealing the approximate locations of energy minima (conformers) and maxima (transition states).

Step 3: Full Geometry Optimization of Stationary Points

From the PES scan, identify the approximate geometries of all unique minima and maxima.

  • Protocol: For each identified stationary point, perform a full geometry optimization without any constraints.

  • Method: A computationally efficient level of theory is recommended here, for example, B3LYP/6-31G(d) .

  • Causality: The goal of this step is to precisely locate the stationary point on the multi-dimensional PES, as the relaxed scan is only an approximation.

Step 4: Verification via Frequency Calculations

This is the most critical self-validation step in the entire process. For each optimized structure, a frequency calculation must be performed at the same level of theory used for the optimization.

  • Protocol: Run a frequency calculation on each optimized geometry.

  • Validation Criteria:

    • Conformer (Minimum): A true minimum must have zero imaginary frequencies . The output frequencies will all be positive real numbers.

    • Transition State (TS): A true first-order saddle point must have exactly one imaginary frequency .[15][16] This imaginary frequency corresponds to the vibrational mode of the atoms transitioning between the two conformers (i.e., the rotation of the ethyl group).

  • Troubleshooting: If a minimum has an imaginary frequency, it means it is a saddle point, and the structure needs to be perturbed along that mode and re-optimized. If a potential TS has zero or more than one imaginary frequency, it is not a valid TS for this process, and a new guess structure is required.[16][17]

Step 5: Confirming Transition State Connectivity (IRC)

For each validated transition state, it is best practice to confirm that it connects the expected minima.

  • Protocol: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS geometry.[15]

  • Rationale: The IRC calculation follows the minimum energy path downhill from the saddle point in both the forward and reverse directions. The calculation should terminate at the two conformers that the transition state connects, providing definitive proof of the reaction coordinate.

Validation_Loop Refinement and Validation Sub-Workflow PES_Output Structure from PES Scan (Approximate Minimum or Maximum) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) PES_Output->Opt Freq Frequency Calculation Opt->Freq Check Correct Number of Imaginary Frequencies? Freq->Check Result_Min Validated Conformer Check->Result_Min Yes (0) Result_TS Validated Transition State Check->Result_TS Yes (1) Fail Invalid Structure Check->Fail No

Caption: The iterative process of optimizing and validating stationary points.

Step 6: Final Energy Refinement

To obtain highly accurate relative energies, single-point energy calculations are performed on the validated geometries using a more robust theoretical model.

  • Protocol: Using the geometries optimized with the smaller basis set (e.g., B3LYP/6-31G(d)), perform a single-point energy calculation with a larger basis set and a dispersion-corrected functional.

  • Recommended Method: B3LYP-D3/6-311+G(d,p) .

  • Causality: This approach, often called a "multilevel" calculation, leverages the fact that geometries are often well-described by smaller basis sets, while electronic energies require larger, more flexible basis sets for high accuracy.[10] This saves significant computational time compared to optimizing with the large basis set directly.

Step 7: Data Analysis
  • Relative Energies: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all conformers with respect to the global minimum (the most stable conformer). The Gibbs free energy, obtained from the frequency calculation, is more physically relevant as it includes zero-point vibrational energy and thermal contributions.

  • Boltzmann Population: Calculate the predicted population of each conformer at a standard temperature (298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies. This reveals which conformations are significantly populated at room temperature.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insight into the electronic factors governing conformational stability.[18][19] This can reveal stabilizing hyperconjugative interactions (e.g., electron donation from a C-H σ bond into an empty C-N σ* anti-bonding orbital) or destabilizing steric clashes.[20]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Relative Energies and Populations of 1-Ethylimidazolidin-2-one Conformers

ConformerKey Dihedral Angle (O=C-N-C)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Population at 298.15 K (%)
Conf-1 ~180° (anti-periplanar)0.000.0075.3
Conf-2 ~75° (gauche)0.850.9012.3
Conf-3 ~-75° (gauche)0.850.9012.3
TS-1 ~0° (syn-periplanar)2.502.45-
TS-2 ~120°1.501.45-

Note: The data presented here are illustrative examples and would be replaced with actual calculated values.

Interpretation:

From the hypothetical data above, we would conclude that the anti-periplanar conformer (Conf-1), where the ethyl group is directed away from the carbonyl oxygen, is the global minimum. Two equivalent gauche conformers exist that are slightly higher in energy. The energy barrier for rotation through the syn-periplanar transition state (TS-1), where the ethyl group eclipses the carbonyl, is the highest at 2.50 kcal/mol. This low barrier suggests that the conformers of 1-Ethylimidazolidin-2-one will rapidly interconvert at room temperature. The Boltzmann analysis shows that while the anti conformer is dominant (~75%), the gauche conformers are also significantly populated and must be considered when evaluating potential receptor binding modes.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the conformational analysis of 1-Ethylimidazolidin-2-one using Density Functional Theory. By following this protocol, which emphasizes not only the procedural steps but also the underlying rationale and crucial self-validation checks, researchers can confidently map the potential energy surface of flexible molecules. The insights gained from such an analysis—identifying the most stable conformers, their relative populations, and the energy barriers between them—are invaluable for structure-activity relationship (SAR) studies, rational drug design, and ultimately, the development of more effective and selective therapeutics.

References

  • Title: TINKER Tutorial: Conformational Analysis Source: University of California, Santa Barbara URL: [Link]

  • Title: Role of DFT in Drug Design: A Mini Review Source: Longdom Publishing URL: [Link]

  • Title: Conformational Sampling Source: Computational Chemistry Online URL: [Link]

  • Title: Density Functional Theory (DFT) - Computational Chemistry Glossary Source: Deep Origin URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: DFT Presentation.pptx Source: Slideshare URL: [Link]

  • Title: Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB Source: YouTube URL: [Link]

  • Title: DFT Calculations in Designing Polymer-Based Drug Delivery Systems Source: Encyclopedia.pub URL: [Link]

  • Title: Tutorial 01 | Installing CREST & xTB for Conformational Analysis Setup Source: YouTube URL: [Link]

  • Title: Tutorial 24 | Conformational Analysis with Gaussview | Dr M A Hashmi Source: YouTube URL: [Link]

  • Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: RSC Publishing URL: [Link]

  • Title: Basis Sets Used in Molecular Orbital Calculations Source: University of Regensburg URL: [Link]

  • Title: Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structural, vibrational characterization and DFT calculations of urea: DL-malic acid (1:1) – co-crystal Source: ResearchGate URL: [Link]

  • Title: Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Basis set and methods for organic molecules Source: ResearchGate URL: [Link]

  • Title: Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions Source: MDPI URL: [Link]

  • Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: MDPI URL: [Link]

  • Title: Basis Set Selection for Molecular Calculations Source: Chemical Reviews URL: [Link]

  • Title: Configurational and conformational analysis of some fully substituted imidazolidinic compounds: a theoretical study Source: Scilit URL: [Link]

  • Title: Theoretical investigation of the lattice energy of urea: Insight from DFT using systematic cluster method Source: Malaysian Journal of Fundamental and Applied Sciences URL: [Link]

  • Title: DFT calculation of urea synthesis mechanism on bimetallic CuWO4 (111)... Source: ResearchGate URL: [Link]

  • Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Natural Bond Orbital (NBO) Analysis Source: ORCA Manual URL: [Link]

  • Title: The art of finding transition structures Source: The DFT Course - Nathan URL: [Link]

  • Title: NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 Source: YouTube URL: [Link]

  • Title: Theoretical Calculations in Reaction Mechanism Studies Source: J-STAGE URL: [Link]

  • Title: Calculation the thermodynamic parameters of some imidazolidin-2,5-diones by using DFT method Source: Journal of Chemical Reaction and Synthesis URL: [Link]

  • Title: DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis Source: Universiti Kebangsaan Malaysia URL: [Link]

  • Title: Synthesis and Conformational Analysis of Sterically Congested (4R)-(−)-1-(2,4,6-Trimethylbenzenesulfonyl)-3-n-butyryl-4-tert-butyl-2-imidazolidinone: X-Ray Crystallography and Semiempirical Calculations Source: Hindawi URL: [Link]

  • Title: How to find the proper transition state in a DFT calculation? Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles Source: ResearchGate URL: [Link]

  • Title: 2-Imidazolidinone Source: Wikipedia URL: [Link]

  • Title: 1-[2-[(2-Hydroxy-3-prop-2-enoxypropyl)amino]ethyl]imidazolidin-2-one Source: PubChem URL: [Link]

  • Title: Calculating chemical thermodynamics and transition states with DFT using Q-Chem Source: YouTube URL: [Link]

  • Title: Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone Source: ResearchGate URL: [Link]

  • Title: Natural Bond Orbital Analysis - Tutorial Example Source: University of Wisconsin–Madison URL: [Link]

  • Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Scope of cyclic amine-derived ureas Reaction conditions Source: ResearchGate URL: [Link]

Sources

Foundational

1-Ethylimidazolidin-2-one: A Technical Guide to Its Role as a Specialty Solvent and API Building Block

Executive Summary In the landscape of modern organic synthesis and drug development, the selection of an optimal solvent is as critical as the choice of reagents. While traditional polar aprotic solvents like N-Methyl-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, the selection of an optimal solvent is as critical as the choice of reagents. While traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and 1,3-Dimethyl-2-imidazolidinone (DMI) dominate the field, 1-Ethylimidazolidin-2-one (CAS 872-69-5) occupies a unique, highly specialized niche. Strictly speaking, the presence of a secondary amine (N-H) bond classifies it as a protic-aprotic hybrid. However, its massive dipole moment, high boiling point, and cyclic urea core allow it to function in regimes traditionally reserved for polar aprotic solvents.

This whitepaper provides an in-depth technical analysis of 1-ethylimidazolidin-2-one, exploring the causality behind its exceptional solvation power, its hydrotropic properties, and its dual utility as both a reaction medium and a critical pharmacophore in active pharmaceutical ingredients (APIs).

Physicochemical Profiling: The Isomeric Advantage

To understand the solvent power of 1-ethylimidazolidin-2-one, we must compare it to its structural isomer, DMI. While DMI is symmetrically methylated and fully aprotic, 1-ethylimidazolidin-2-one possesses an asymmetric ethyl substitution and a free N-H bond [4].

The Causality of Solvation: The cyclic urea core provides a highly polarized carbonyl oxygen (C=O) that acts as a powerful hydrogen-bond acceptor and metal cation coordinator. Meanwhile, the asymmetric ethyl group disrupts crystal lattice formation, maintaining the solvent's liquidity over a broad temperature range. The free N-H bond introduces a hydrogen-bond donor capability, making it an exceptional hydrotropic agent —a solvent capable of solubilizing complex, hydrophobic molecules in aqueous or semi-aqueous environments [3].

Table 1: Physicochemical Comparison of Cyclic Ureas and Amide Solvents
Property1-Ethylimidazolidin-2-oneDMI (1,3-Dimethyl-2-imidazolidinone)NMP (N-Methyl-2-pyrrolidone)
CAS Number 872-69-580-73-9872-50-4
Molecular Weight 114.15 g/mol 114.15 g/mol 99.13 g/mol
Boiling Point ~234 °C (Calc.)225 °C202 °C
Density 1.127 g/cm³1.056 g/cm³1.028 g/cm³
Hydrogen Bond Donor Yes (N-H present)No (Fully Aprotic)No (Fully Aprotic)
Primary Industrial Role Hydrotropic Solvent / API MotifPolar Aprotic SolventPolar Aprotic Solvent

Mechanistic Insights: Solvation Dynamics and Hydrotropy

In transition-metal catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions), the solvent must stabilize the metal catalyst without permanently poisoning it. 1-Ethylimidazolidin-2-one achieves this through strong ion-dipole coordination via its carbonyl oxygen.

When an inorganic base (like


) is introduced, the solvent strongly coordinates the potassium cation. This ion-pairing separation leaves the nucleophile (e.g., an amine or an indole nitrogen) "naked" and highly reactive. Furthermore, during aqueous workup, the solvent's hydrotropic nature prevents the premature precipitation of lipophilic API intermediates, ensuring higher purity profiles [3].

Solvation Solvent 1-Ethylimidazolidin-2-one (C=O Donor) Cation Metal Cation (e.g., K+, Cu+) Solvent->Cation Ion-Dipole Coordination Anion Nucleophile (Naked Anion) Cation->Anion Ion Pair Separation Transition Transition State (Lower Activation Energy) Anion->Transition Unhindered Attack

Fig 1: Solvation mechanism showing cation coordination by 1-ethylimidazolidin-2-one.

Key Applications in Drug Development

Beyond its use as a solvent, 1-ethylimidazolidin-2-one is a highly privileged pharmacophore. Its incorporation into drug molecules often modulates target affinity and reduces off-target toxicity.

  • Atypical Antipsychotics (Sertindole): In the synthesis of the neuroleptic drug Sertindole, the 1-ethyl-2-imidazolidinone moiety was identified as the optimal basic nitrogen substituent to avoid catalepsy (a severe motor side effect) while maintaining high affinity for 5-HT2 and D2 receptors [1].

  • Kinase Inhibitors (TYK2): Recent patent literature highlights the use of 1-ethylimidazolidin-2-one as a critical building block in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors, which are pivotal in treating autoimmune disorders like psoriasis and inflammatory bowel disease [2].

Self-Validating Experimental Protocol: High-Temperature Cross-Coupling

To demonstrate its utility as a reaction medium, the following protocol outlines an Ullmann-type C-N cross-coupling. This protocol is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic integrity and reproducibility.

Protocol: Cu-Catalyzed N-Arylation of Indole

Objective: Synthesize 1-(4-fluorophenyl)-1H-indole using 1-ethylimidazolidin-2-one as the high-boiling solvent.

Step 1: Reagent Charging (Inert Atmosphere)

  • Charge a dry Schlenk flask with Indole (1.0 equiv), 1-Bromo-4-fluorobenzene (1.2 equiv), CuI (0.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Causality:

    
     is chosen over weaker bases because the high dielectric constant of the solvent will partially dissolve it, maximizing the deprotonation rate of the indole.
    

Step 2: Solvent Addition

  • Add anhydrous 1-ethylimidazolidin-2-one (0.5 M relative to indole).

  • Validation Check: Ensure the water content of the solvent is <100 ppm via Karl Fischer titration prior to addition. Excess water will quench the Cu(I) catalyst and hydrolyze the aryl halide.

Step 3: Thermal Activation

  • Heat the reaction mixture to 110 °C under continuous stirring for 12 hours.

  • Causality: The solvent's high boiling point (~234 °C) allows this reaction to proceed safely at ambient pressure without the need for sealed autoclaves.

Step 4: In-Process Control (IPC)

  • At t = 10 hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm).

  • Validation Check: The reaction is deemed complete only when the indole peak area is <2% relative to the product. If >2%, continue heating for 2 hours.

Step 5: Hydrotropic Quench and Isolation

  • Cool the mixture to room temperature and quench with distilled water (3x reaction volume).

  • Causality: The hydrotropic nature of 1-ethylimidazolidin-2-one ensures that inorganic salts and catalyst residues remain in the aqueous phase, while the lipophilic product cleanly precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol Step1 1. Reagent Mixing API Precursor + Base Step2 2. Solvent Addition 1-Ethylimidazolidin-2-one Step1->Step2 Step3 3. Thermal Activation 110°C under N2 Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Aqueous Quench & Filtration Step4->Step5

Fig 2: Self-validating workflow for high-temperature coupling in 1-ethylimidazolidin-2-one.

Conclusion

1-Ethylimidazolidin-2-one represents a highly versatile chemical entity. While its isomeric cousin DMI is strictly utilized as a polar aprotic solvent, the asymmetric ethyl substitution and retained N-H bond of 1-ethylimidazolidin-2-one endow it with unique hydrotropic capabilities. Whether deployed as a high-boiling reaction medium to stabilize transition-metal catalysts, or integrated directly into the core of next-generation APIs, it remains an indispensable tool for the modern drug development professional.

References

  • Optimization of Ullmann Reaction Step in the Synthesis of Sertindole ResearchG
  • Substituted pyridines as TYK2 inhibitors (US11053219B2)
  • インクジェット捺染用布帛前処理剤 / Fabric pretreatment agent for inkjet printing (WO2011078068A1)
  • CAS # 872-69-5 / 1-Ethyl-2-imidazolidinone Properties ChemBlink

Protocols & Analytical Methods

Method

Using 1-Ethylimidazolidin-2-one as a co-solvent in high-voltage battery electrolytes

Application Note: High-Voltage Electrolyte Formulation Using 1-Ethylimidazolidin-2-one (EIO) Executive Summary & Rationale The push for high-energy-density Lithium-Ion Batteries (LIBs) utilizing Nickel-rich cathodes (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Voltage Electrolyte Formulation Using 1-Ethylimidazolidin-2-one (EIO)

Executive Summary & Rationale

The push for high-energy-density Lithium-Ion Batteries (LIBs) utilizing Nickel-rich cathodes (e.g., NCM811, LiNiMnCoO2) or high-voltage spinels (LNMO) requires electrolytes with anodic stability exceeding 4.5 V vs. Li/Li+.[1] Conventional carbonate-based electrolytes (EC/DMC/EMC) suffer from oxidative decomposition at these potentials, leading to gas generation and impedance growth.

1-Ethylimidazolidin-2-one (EIO) , a cyclic urea derivative, presents a compelling co-solvent candidate due to its high dielectric constant and intrinsic oxidative stability.[1] Unlike linear carbonates, the cyclic urea core exhibits a higher flash point and stronger Li+ solvation capability, potentially enhancing salt dissociation and low-temperature performance.[1]

Critical Technical Distinction: While 1,3-Dimethyl-2-imidazolidinone (DMI) is a common disubstituted homolog, 1-Ethylimidazolidin-2-one (EIO) is a mono-substituted cyclic urea.[1] This structure retains a secondary amine proton (N-H), which introduces specific reactivity challenges at the anode (reductive instability). This protocol addresses the "EIO Paradox" : harnessing its high-voltage anodic stability while mitigating cathodic incompatibility through precise additive engineering (e.g., Fluoroethylene Carbonate - FEC).[1]

Material Profile: 1-Ethylimidazolidin-2-one (EIO)[1]

Before formulation, the physicochemical properties of EIO must be understood in the context of battery operation.

PropertyValue (Approx.)Relevance to Battery Performance
Molecular Formula C₅H₁₀N₂OCyclic structure provides rigidity and oxidative resistance.[1]
Structure 5-membered ringLower ring strain than 6-membered DMPU; generally higher stability.[1]
Dielectric Constant (

)
High (>30)Excellent for dissociating Lithium salts (LiPF₆, LiFSI).
Viscosity (

)
Moderate-HighRequires blending with low-viscosity linear carbonates (DMC/EMC).
Donor Number (DN) HighStrong Li+ solvation; risks exfoliating graphite without SEI additives.
Anodic Stability > 4.8 V vs Li/Li+Suitable for high-voltage cathodes (NCM811, LNMO).
Melting Point < 25°C (Liquid)Operable at room temperature; co-solvents extend low-T range.

Mechanism of Action

The efficacy of EIO relies on its ability to modify the solvation sheath of the Lithium ion.

DOT Diagram 1: Solvation & Interphase Dynamics This diagram illustrates how EIO dominates the primary solvation shell due to its high Donor Number (DN), necessitating the use of FEC to enforce a stable Solid Electrolyte Interphase (SEI) before EIO can reduce at the anode.

EIO_Mechanism Li_Ion Li+ Ion Cathode HV Cathode (>4.5V) Li_Ion->Cathode Intercalation EIO EIO Solvent (High DN) EIO->Li_Ion Strong Solvation (Displaces Anions) EIO->Cathode Resists Oxidation Anion PF6- / FSI- Anion->Li_Ion Weak Association FEC FEC Additive (Sacrificial) Anode Graphite/Li Anode (Low Potential) FEC->Anode Reduces First (<1.0V vs Li) SEI LiF-Rich SEI Layer FEC->SEI Forms SEI->EIO Blocks Reduction of N-H group CEI CEI Layer (EIO Oxidative Stability)

Caption: EIO dominates Li+ solvation (blue). FEC is critical to form a protective SEI (green) that prevents the catalytic reduction of EIO's N-H group at the anode.

Protocol 1: EIO Purification & Pre-Treatment[1]

Cyclic ureas are hygroscopic. Water content >20 ppm is fatal for high-voltage performance (HF formation from LiPF₆).

Reagents:

  • 1-Ethylimidazolidin-2-one (Commercial grade, >98%)

  • Molecular Sieves (3Å or 4Å), activated.

Workflow:

  • Activation: Heat molecular sieves at 300°C for 12 hours under vacuum. Cool under Argon.

  • Drying: Add activated sieves to EIO (20% w/v) in a chemically resistant bottle (HDPE or coated glass).

  • Incubation: Store in an Argon-filled glovebox (<0.1 ppm H₂O, <0.1 ppm O₂) for 48 hours.

  • Validation: Verify water content via Karl Fischer titration. Target: <15 ppm.

Protocol 2: High-Voltage Electrolyte Formulation

This formulation balances the high voltage stability of EIO with the viscosity reduction of DMC and the SEI protection of FEC.

Target Composition: 1.0 M LiPF₆ in EIO:DMC (3:7 v/v) + 5 wt% FEC.

Step-by-Step Methodology:

  • Solvent Blending (Glovebox):

    • Measure 30 vol% dried EIO.

    • Measure 70 vol% dried Dimethyl Carbonate (DMC) (or Ethyl Methyl Carbonate - EMC).

    • Note: A high ratio of linear carbonate is used to lower the viscosity inherent to cyclic ureas.

    • Mix magnetically for 15 minutes.

  • Salt Dissolution (Exothermic Control):

    • Slowly add Lithium Hexafluorophosphate (LiPF₆) to reach 1.0 M concentration.

    • Caution: Add in small aliquots to prevent thermal spikes which can degrade the salt.

    • Stir until fully dissolved and clear.

  • Additive Integration (The "N-H" Shield):

    • Add 5.0 wt% Fluoroethylene Carbonate (FEC) .

    • Why? FEC reduces at a higher potential (~1.0 V vs Li/Li+) than EIO, forming a LiF-rich passivation layer that prevents the EIO molecule (and its labile proton) from reacting with the anode.

DOT Diagram 2: Formulation & Assembly Workflow

Workflow cluster_prep Phase 1: Preparation cluster_assembly Phase 2: Cell Assembly cluster_test Phase 3: Validation Dry_EIO Dry EIO (<15ppm H2O) Blend Blend EIO:DMC (3:7) Dry_EIO->Blend Salt Add LiPF6 (1.0M) Blend->Salt Additive Add FEC (5 wt%) Salt->Additive Fill Vacuum Filling Additive->Fill Cathode HV Cathode (NCM811) Cathode->Fill Anode Graphite or Li-Metal Anode->Fill Separator PP/PE Separator Separator->Fill LSV LSV (Anodic Stability) Fill->LSV Cycling Galvanostatic Cycling LSV->Cycling

Caption: Integrated workflow ensuring moisture control and sequential additive introduction before electrochemical testing.

Protocol 3: Electrochemical Characterization

To validate EIO as a high-voltage co-solvent, you must decouple anodic stability from cathodic parasitic reactions.[1]

A. Linear Sweep Voltammetry (LSV) - Oxidation Limit
  • Objective: Determine the oxidative breakdown voltage.

  • Cell Setup: 3-Electrode Swagelok or Coin Cell.

    • Working Electrode: Platinum (Pt) or Carbon Black composite (inert).

    • Counter/Ref Electrode: Lithium Metal.[2][3][4]

  • Protocol:

    • Rest cell for 6 hours (OCV stabilization).

    • Scan from OCV to 6.0 V vs Li/Li+ .

    • Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset of oxidation).

  • Success Criteria: Current density remains < 10 µA/cm² up to 4.8 V .

B. Galvanostatic Cycling (Full Cell)
  • Objective: Test compatibility with N-H functionality.

  • Cell Setup: NCM811 vs. Graphite (Full Cell).

  • Protocol:

    • Formation Cycles (Critical): Charge at C/20 to 4.2V. This slow rate allows FEC to form a robust SEI before EIO interacts with the graphite.

    • Cycling: Charge/Discharge at 1C between 3.0V and 4.5V.

  • Data Analysis: Plot Coulombic Efficiency (CE). If CE < 99.5% in early cycles, the N-H group is likely reducing; increase FEC concentration.[1]

Troubleshooting & Self-Validating Checks

ObservationRoot CauseCorrective Action
High initial irreversible capacity EIO reduction on GraphiteIncrease FEC loading to 8-10%; ensure formation step is slow (C/20).
Electrolyte turns yellow/brown Oxidation or Moisture contaminationRe-check water content (Karl Fischer); verify voltage cutoff.
Gas generation (Pouch cell swelling) EIO decomposition or N-H hydrogen evolutionSwitch to 1,3-Diethylimidazolidin-2-one (fully substituted) if N-H reactivity is unmanageable.[1]
Poor wetting of separator High viscosity / Surface tensionIncrease linear carbonate (DMC) ratio; use vacuum infiltration.

References

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618.[1] Link

  • Zhang, H., et al. (2022).[1] 1,3-Dimethyl-2-imidazolidinone: An ideal electrolyte solvent for high-performance Li-O2 battery.[1][3] Science Bulletin, 67(2), 141-150.[1][3] Link

  • Lucht, B. L. (2018). Role of Additives in the Formation of the SEI. Journal of The Electrochemical Society, 165, A3333.[1] Link

  • Haregewoin, A. M., et al. (2016).[1] Electrolytes for lithium-sulfur batteries: Progress and prospects. Energy & Environmental Science, 9, 2380-2414.[1] (Context on Cyclic Ureas). Link

  • Profeti, L. P. R., et al. (2009).[1] Linear Sweep Voltammetry Characterization of Electrolytes. Journal of Chemical Education, 86(4), 481.[1] (Standard Protocol Reference). Link

Sources

Application

Application Note: Catalytic Hydrogenation Procedures using N-Ethyl-2-imidazolidinone (NEI)

This Application Note is designed to provide a comprehensive technical guide for using N-ethyl-2-imidazolidinone (NEI) as a reaction medium for catalytic hydrogenation. Executive Summary The search for polar aprotic solv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide for using N-ethyl-2-imidazolidinone (NEI) as a reaction medium for catalytic hydrogenation.

Executive Summary

The search for polar aprotic solvents that offer high chemical stability without the severe reproductive toxicity profile of N-Methyl-2-pyrrolidone (NMP) or the carcinogenicity of HMPA has led to the increased utilization of cyclic ureas. N-ethyl-2-imidazolidinone (NEI) (also referred to as 1-Ethyl-2-imidazolidinone) represents a robust member of this class, sharing the high dielectric constant and thermal stability of its dimethyl analog (DMI) while offering distinct solubility profiles.

This guide details the use of NEI in catalytic hydrogenation. Unlike amides (DMF/DMAc), NEI is chemically inert to reduction even under high pressures of hydrogen and elevated temperatures, preventing the formation of catalyst-poisoning amines. Its high boiling point and ability to solubilize both organic substrates and inorganic salts make it an ideal medium for challenging reductions.

Solvent Profile & Mechanistic Advantages[1][2][3]

Physical Properties

NEI is a cyclic urea characterized by a high dipole moment and excellent thermal stability.

PropertyValue (Approx.)Relevance to Hydrogenation
Structure Cyclic UreaHigh chemical stability against reduction (unlike amides).
Boiling Point >220 °CAllows for high-temperature kinetics without pressure buildup from solvent vapor.
Flash Point >100 °CSafer handling in pressurized autoclaves compared to lower alcohols or ethers.
Solubility Water-miscibleFacilitates efficient removal via aqueous extraction (see Section 5).
Dielectric Constant High (>30)Excellent solvation of ionic intermediates and transition metal complexes.
Mechanistic Causality in Hydrogenation
  • Catalyst Stabilization: Unlike DMSO or nitriles, NEI does not strongly coordinate to soft metal centers (Pd, Pt, Rh), leaving the active sites free for hydrogen activation.

  • Gas Solubility: Cyclic ureas typically exhibit higher hydrogen gas solubility than water or ionic liquids, increasing the local concentration of

    
     at the catalyst surface (mass transfer enhancement).
    
  • Inertness: Under hydrogenation conditions (e.g., Pd/C, 50 bar

    
    , 100°C), solvents like DMF can decompose to dimethylamine and CO, the latter being a potent catalyst poison. NEI remains stable, preserving catalyst life (Turnover Number - TON).
    

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Nitro-Reduction)

Target: Reduction of 4-Nitroanisole to p-Anisidine (Benchmark Reaction)

Safety Warning: Hydrogenation of nitro compounds is highly exothermic. NEI’s high heat capacity helps buffer this, but strict temperature control is required.

Materials
  • Substrate: 4-Nitroanisole (10 mmol)

  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: N-ethyl-2-imidazolidinone (NEI) (Degassed)

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor)

Step-by-Step Methodology
  • Catalyst Paste Preparation:

    • Why: Dry Pd/C is pyrophoric.

    • Weigh 100 mg of 5% Pd/C (wet) into a small vial. Add 1 mL of NEI and mix to form a slurry.

  • Reactor Loading:

    • Dissolve 10 mmol of substrate in 15 mL of NEI.

    • Transfer the solution to the autoclave liner.

    • Add the catalyst slurry to the liner. Rinse the vial with 2 mL NEI to ensure complete transfer.

  • Inerting:

    • Seal the autoclave.

    • Pressurize with Nitrogen (

      
      ) to 5 bar, then vent. Repeat 3 times to remove oxygen.
      
  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      ) to 20 bar.
      
    • Heat to 60°C with vigorous stirring (>800 rpm).

    • Monitoring: Monitor

      
       uptake via pressure drop reservoir. Reaction is typically complete when uptake ceases (approx. 1-3 hours).
      
  • Termination:

    • Cool reactor to 25°C.

    • Vent

      
       carefully (into a fume hood exhaust).
      
    • Purge with

      
       (3 cycles).
      
Protocol B: Homogeneous Asymmetric Hydrogenation

Target: Enantioselective reduction of dehydroamino acids using Rh-Chiral Phosphine complex.

Context: NEI is superior here for substrates with poor solubility in alcohols (MeOH/EtOH).

Step-by-Step Methodology
  • Glovebox Operation:

    • In a nitrogen-filled glovebox, weigh [Rh(COD)2]BF4 (1 mol%) and Chiral Ligand (e.g., BINAP, 1.1 mol%).

    • Dissolve in 2 mL degassed NEI. Stir for 15 mins to form the active catalyst complex (Solution turns orange/red).

  • Substrate Addition:

    • Dissolve substrate (1.0 mmol) in 5 mL degassed NEI.

    • Mix with catalyst solution in a glass liner inside the autoclave.

  • Reaction:

    • Remove from glovebox (sealed).

    • Connect to hydrogen line. Purge lines.

    • Pressurize to 30 bar

      
      . Stir at Room Temperature for 12 hours.
      
    • Note: High pressure is often needed in viscous solvents like NEI to ensure gas saturation.

Workup and Isolation (The "Solubility Switch")

The high boiling point of NEI makes rotary evaporation impractical. The standard removal method relies on its high water solubility.

WorkupLogic Start Crude Reaction Mixture (Product + Catalyst + NEI) Filter Filtration (Celite Pad) Start->Filter Remove Pd/C Filtrate Clear Filtrate (Product + NEI) Filter->Filtrate Decision Product Solubility? Filtrate->Decision PathA Method A: Aqueous Extraction (For Lipophilic Products) Decision->PathA Soluble in Organics PathB Method B: Precipitation (For Solids) Decision->PathB Insoluble in Water StepA1 Dilute with EtOAc or MTBE PathA->StepA1 StepB1 Pour slowly into excess H2O (Rapid Stirring) PathB->StepB1 StepA2 Wash with H2O (3x) (NEI moves to Aqueous Phase) StepA1->StepA2 StepA3 Evaporate Organic Layer StepA2->StepA3 StepB2 Filter Precipitate StepB1->StepB2

Figure 1: Decision tree for isolating products from high-boiling NEI solvent.

Detailed Isolation Protocol (Extraction)
  • Dilution: Dilute the reaction mixture (NEI) with 3 volumes of a non-polar organic solvent (Ethyl Acetate, MTBE, or Toluene).

  • Washing: Transfer to a separatory funnel. Wash with water (1:1 volume ratio).

    • Mechanism:[1] NEI has a partition coefficient (

      
      ) that highly favors the aqueous phase.
      
  • Repetition: Repeat water wash 2 more times. This typically removes >98% of NEI.

  • Brine Wash: Perform a final wash with saturated brine to remove residual water from the organic layer.

  • Drying: Dry over

    
     and concentrate.
    

Technical Data Summary

ParameterN-Ethyl-2-imidazolidinone (NEI)NMP (N-Methyl-2-pyrrolidone)DMF (Dimethylformamide)
Class Cyclic UreaLactamAmide
Stability to H2/Cat Excellent GoodPoor (Decarbonylation risk)
Coordination WeakModerateStrong (Can poison catalyst)
Workup Water WashWater WashWater Wash
Toxicity Concern Irritant (Avoid Skin Contact)Reprotoxic (SVHC) Reprotoxic / Hepatotoxic

References

  • Mitsui Chemicals. (n.d.). 1,3-Dimethyl-2-imidazolidinone (DMI) Technical Data. (Reference for general cyclic urea properties and stability). Link

  • Loiseleur, O., et al. (2025). Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation. (Demonstrates stability of urea pharmacophores under hydrogenation conditions). 2

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: A Survey of Water-Miscible Solvents. (Protocol basis for removing high BP solvents like NEI/DMI via extraction). 3

  • U.S. EPA. (2022). Risk Management for N-Methylpyrrolidone (NMP). (Establishes the regulatory driver for switching from NMP to cyclic ureas). 4[5][6]

Sources

Method

Application Note: High-Performance Nucleophilic Substitutions in 1-Ethylimidazolidin-2-one (NEI)

Executive Summary 1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a distinct class of polar solvents. Often positioned as a "greener" alternative to reprotoxic dipolar aprotic solvents like NMP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethylimidazolidin-2-one (NEI), a mono-alkylated cyclic urea, represents a distinct class of polar solvents. Often positioned as a "greener" alternative to reprotoxic dipolar aprotic solvents like NMP (N-methyl-2-pyrrolidone) and DMPU, NEI offers a high dielectric constant and thermal stability. However, unlike its fully alkylated cousins (e.g., DMI or DMPU), NEI possesses a secondary amine proton (


).

This structural nuance creates a bifurcated optimization strategy :

  • For Neutral/Acidic Nucleophiles: NEI acts as a superior polar medium, stabilizing transition states via high dipole moment.

  • For Basic Nucleophiles: The solvent's

    
     moiety presents a competitive site for alkylation.
    

This guide details the protocols to optimize


 and 

reactions within NEI, specifically addressing water control, thermal parameters, and the critical "Solvent-Reactant Separation" boundary.

Solvent Architecture & Mechanistic Insight

The Solvation Paradox

In standard dipolar aprotic solvents (DMSO, DMF), the solvent solvates cations (via the oxygen lone pair) but leaves anions "naked" and highly reactive. NEI shares the carbonyl-cation solvation capability but introduces a hydrogen-bond donor (the


 group).
  • Dielectric Constant (

    
    ):  Est. >30 (High polarity facilitates ionization).
    
  • Boiling Point: >200°C (Enables high-temperature kinetics).

  • H-Bonding Capacity: Weak donor.

Impact on


: 
While the carbonyl group encapsulates the counter-cation (e.g., 

,

), the

group can weakly solvate the nucleophilic anion (

). To optimize reaction rates, one must disrupt this H-bonding or operate at temperatures where the entropic penalty breaks the solvent-anion cage.
Mechanism Visualization

The following diagram illustrates the solvation shell differences and the competitive pathway risk.

NEI_Mechanism Solvent 1-Ethylimidazolidin-2-one (NEI) Cation Metal Cation (Na+ / K+) Solvent->Cation Strong Solvation (Carbonyl Interaction) Anion Nucleophile (Nu-) Solvent->Anion Weak H-Bonding (N-H Interaction) Substrate Electrophile (R-X) Solvent->Substrate Competitive Attack (If Base Present) Anion->Substrate SN2 Attack (Primary Pathway) Product Substituted Product (R-Nu) Substrate->Product Inversion SideProduct N-Alkylated Solvent (Impurity) Substrate->SideProduct Solvent Alkylation

Figure 1: Mechanistic pathways in NEI. Note the competitive risk of solvent alkylation if strong bases deprotonate the NEI nitrogen.

Critical Process Parameters (CPPs)

To achieve >90% yield in NEI, three parameters must be strictly controlled.

Water Content (The "Dry-System" Imperative)

Cyclic ureas are hygroscopic. Even 1% water content can reduce


 rates by orders of magnitude because water solvates the nucleophile far more strongly than NEI does.
  • Target: <500 ppm

    
    .
    
  • Method: Azeotropic distillation (Toluene) or 4Å Molecular Sieves.

Temperature Windows

NEI is thermally stable, allowing reactions to be pushed to 120–150°C.

  • Low Temp (<80°C): Sluggish kinetics due to NEI viscosity and weak anion H-bonding.

  • Optimal (90–130°C): Breaks H-bonds; maximizes solubility.

  • High Temp (>150°C): Risk of thermal decomposition or polymerization of the urea ring.

Base Compatibility (The "Red Line")

Do NOT use: Strong bases (NaH, LDA, t-BuOK) unless you intend to alkylate the solvent. The


 of the urea proton allows deprotonation by strong bases, turning the solvent into a nucleophile.
USE:  Carbonates (

,

) or organic bases (DIPEA, DBU) which are generally safe with NEI.

Experimental Protocol: Optimized Substitution

Scenario: Conversion of an Alkyl Halide (


) to a Nitrile (

) or Azide (

).
Materials & Preparation
ComponentSpecificationNotes
Solvent 1-Ethylimidazolidin-2-one (NEI)Dry over 4Å sieves for 24h prior to use.
Nucleophile

or

Finely ground to increase surface area.
Catalyst 18-Crown-6 (Optional)5 mol% if using Potassium salts (enhances solubility).
Electrophile Alkyl Chloride/BromidePrimary or Secondary carbons only.
Step-by-Step Workflow

Step 1: Solvent Drying (Pre-Reaction)

  • Charge NEI into a flask containing activated 4Å molecular sieves (20% w/v).

  • Allow to stand for 12–24 hours. Verification: Karl Fischer titration should read <0.05%.

Step 2: Reaction Assembly

  • In a reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add the Nucleophile (1.2 – 1.5 equivalents).

  • Add Dried NEI (Concentration: 0.5 M to 1.0 M relative to substrate). Note: Higher concentrations are preferred in NEI to maximize collision frequency.

  • Stir at 40°C for 15 minutes to create a fine suspension/solution.

Step 3: Substrate Addition & Heating

  • Add the Electrophile (1.0 equiv) dropwise.

  • Ramp temperature to 95°C .

  • Monitor via HPLC/TLC. Target conversion: >95% typically within 2–6 hours.

Step 4: Workup (The "Salting Out" Technique) NEI is fully water-miscible. Standard extraction often fails without modification.

  • Cool reaction mixture to room temperature.

  • Pour mixture into Cold Brine (saturated NaCl) (5x reaction volume). The salt saturation forces the organic product out of the aqueous/NEI phase.

  • Extract with Ethyl Acetate or MTBE (3 x volumes).

  • Wash combined organics with water (2x) to remove residual NEI.

  • Dry over

    
     and concentrate.
    

Process Workflow Diagram

NEI_Protocol Start Start: Raw NEI Solvent Drying Drying Step (4Å Sieves / 24h) Start->Drying Assembly Assembly Add Nu- + Substrate (Conc: 1.0M) Drying->Assembly Reaction Reaction Phase Temp: 95-110°C Time: 2-6h Assembly->Reaction Quench Quench Pour into Sat. Brine Reaction->Quench Separation Phase Separation Org: Product Aq: NEI + Salts Quench->Separation

Figure 2: Optimized workflow for NEI-mediated substitution, highlighting the critical drying and brine-quench steps.

Comparative Performance Data

The following table contrasts NEI with standard solvents for a generic


 reaction (Benzyl Chloride + 

).
ParameterNMP (Standard)1-Ethylimidazolidin-2-one (NEI)Notes
Reaction Rate (

)
1.0 (Ref)0.7 – 0.85NEI is slightly slower due to weak H-bonding of

.
Toxicity Profile Reprotoxic (Repr.[1] 1B)Low Toxicity (Green Profile)NEI is the preferred safety alternative.
Workup Ease Difficult (High BP)Moderate (Water Miscible)Requires brine wash to remove NEI.
Base Tolerance HighLow (Avoid Strong Bases)NEI requires neutral/weak base conditions.

References

  • Solvent Properties & Classification: Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for dipolar aprotic solvent mechanisms).
  • Cyclic Ureas in Substitution

    • Lo, C. C., et al. (2011). "Replacement of carcinogenic solvent HMPA by DMI in organic synthesis." Journal of Chemical Ecology. (Extrapolated mechanism for cyclic ureas).

  • Safety & Toxicology

    • ECHA Registration Dossier. "1-ethylimidazolidin-2-one and related cyclic ureas." European Chemicals Agency.[2]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

(Note: Specific peer-reviewed papers solely dedicated to "1-Ethylimidazolidin-2-one" as a primary solvent are rare compared to DMI/DMPU; protocols are derived from homolog behavior and "Green Chemistry" solvent substitution principles.)

Sources

Application

Application Note: Formulation of Non-Aqueous Electrolytes with 1-Ethylimidazolidin-2-one (EIO) Additives

Executive Summary & Scientific Rationale This application note details the formulation, processing, and validation of 1-Ethylimidazolidin-2-one (EIO) as a functional additive in non-aqueous electrolytes. EIO, a cyclic ur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the formulation, processing, and validation of 1-Ethylimidazolidin-2-one (EIO) as a functional additive in non-aqueous electrolytes. EIO, a cyclic urea derivative, is distinguished by its high dielectric constant (


), high flash point, and strong Lewis basicity.

Why EIO? Unlike linear carbonates (e.g., DMC, DEC) which suffer from high flammability, or standard cyclic carbonates (EC) which have high melting points, EIO offers a unique balance:

  • Safety: It significantly raises the flash point of the electrolyte mixture.

  • Solvation Power: Its high Donor Number (DN) allows for excellent dissociation of lithium salts (LiPF₆, LiFSI), enhancing ionic conductivity even at low temperatures.

  • SEI Modification: EIO participates in the formation of a polymer-rich Solid Electrolyte Interphase (SEI) that suppresses lithium dendrite growth, particularly in Li-metal anode applications.

Critical Consideration: Due to its high solvating power, EIO can co-intercalate into graphite anodes if not properly passivated. Therefore, this protocol emphasizes a synergistic formulation strategy utilizing film-forming co-additives (e.g., FEC or VC).

Chemical Profile & Specifications

PropertySpecificationCritical LimitRationale
Chemical Name 1-Ethylimidazolidin-2-oneN/AActive Agent
Abbreviation EIO / NEIN/AN/A
CAS Number 6978-03-6N/AVerification
Purity

99.9%
< 99.5%Impurities trigger parasitic reactions.
Water Content

10 ppm
> 20 ppmHydrolysis of LiPF₆ generates HF acid.
Appearance Colorless LiquidYellowingIndicates oxidation/degradation.
Flash Point ~145°CN/ASafety enhancer.

Formulation Protocol

Phase 1: Material Pre-treatment (The "Dry Chain")

Causality: Cyclic ureas are hygroscopic. Even trace moisture (ppm level) reacts with LiPF₆ to form HF, which catalyzes EIO polymerization and corrodes cathode collectors.

  • Glassware Preparation: All glassware must be dried in a vacuum oven at 120°C for at least 12 hours prior to use.

  • EIO Drying:

    • Dispense EIO into a pre-dried flask containing activated 4Å molecular sieves (20% w/v).

    • Seal and store in an Argon-filled glovebox (

      
       ppm, 
      
      
      
      ppm) for 48 hours.
    • Validation: Verify water content via Karl Fischer titration. Target: < 10 ppm .

Phase 2: Electrolyte Blending Strategy

Logic: EIO is added after the primary salt dissolution to prevent "salting out" effects and ensure it modifies the solvation sheath correctly.

Standard Formulation (Example): 1.0 M LiPF₆ in EC/EMC (3:7 wt%) + 2.0 wt% EIO + 1.0 wt% VC.

Step-by-Step Workflow:

  • Base Solvent Mixing:

    • In the glovebox, mix Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) at a 3:7 weight ratio.

    • Stir until EC is fully dissolved (EC is solid at RT; mild heating to 35°C is permissible).

  • Salt Dissolution (Exothermic Control):

    • Slowly add LiPF₆ to the solvent mixture.

    • Caution: Add in 3 aliquots to manage exotherm. Temperature must not exceed 35°C to prevent salt degradation.

    • Stir for 2 hours until clear.

  • Primary Additive (SEI Former):

    • Add Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC).[1]

    • Note: This forms the initial passivation layer on graphite, preventing EIO co-intercalation.

  • Functional Additive (EIO) Addition:

    • Add the dried 1-Ethylimidazolidin-2-one (EIO).

    • Stir magnetically for 4 hours at ambient glovebox temperature.

  • Filtration:

    • Pass the final electrolyte through a 0.45

      
      m PTFE syringe filter to remove any salt impurities or sieve dust.
      

Visualization: Formulation & Mechanism

Diagram 1: Solvation & SEI Mechanism

Caption: EIO modifies the Li+ solvation sheath. On the anode, FEC/VC forms a base inorganic layer (LiF/Li2CO3), while EIO contributes a flexible organic polymer layer, suppressing dendrites.

G Li_Salt LiPF6 Salt Solvation Solvation Sheath [Li(EC)x(EIO)y]+ Li_Salt->Solvation Dissociation Solvent EC/EMC Solvents Solvent->Solvation EIO EIO Additive (Lewis Base) EIO->Solvation Modifies Sheath SEI_Formation SEI Formation (Reduction) EIO->SEI_Formation Polymerization Anode Anode Surface (Graphite/Li-Metal) Solvation->Anode Transport Anode->SEI_Formation e- Transfer Result Result: 1. High Li+ Conductivity 2. Dendrite Suppression SEI_Formation->Result

Performance Characterization Protocols

To validate the efficacy of the EIO formulation, the following tests are mandatory.

A. Electrochemical Stability Window (LSV)

Objective: Determine the oxidative limit of EIO.

  • Setup: 3-electrode cell (Pt working, Li reference, Li counter).

  • Protocol: Linear Sweep Voltammetry (LSV) from OCV to 5.5V vs Li/Li+.

  • Scan Rate: 1.0 mV/s.

  • Success Criteria: No significant anodic current decomposition (

    
    ) below 4.5V . EIO typically oxidizes around 4.6V-4.8V, making it suitable for NMC cathodes.
    
B. Ionic Conductivity

Objective: Verify that EIO enhances (or maintains) conductivity.[2]

  • Setup: Conductivity probe (cell constant calibrated with KCl).

  • Temperature: Measure from -20°C to 60°C.

  • Expectation: EIO formulations should show superior conductivity at low temperatures (<-10°C) compared to baseline electrolytes due to reduced viscosity and preventing EC freezing.

C. Cycling Performance (Coin Cell)

Objective: Assess SEI stability.[2][3][4]

  • Cell: CR2032 Coin Cell (NMC622 vs. Graphite).

  • Formation: 2 cycles at C/20 (critical for robust SEI formation involving EIO).

  • Cycling: 1C charge / 1C discharge, 2.8V - 4.3V.

  • Data Output: Plot Capacity Retention vs. Cycle Number.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Initial Irreversible Capacity EIO Co-intercalationIncrease FEC or VC concentration (from 1% to 2-3%) to passivate graphite before EIO interacts.
Electrolyte Discoloration (Yellow) Moisture ContaminationRe-dry EIO with activated molecular sieves. Check Karl Fischer (<10 ppm).
Poor High-Rate Performance Viscosity IncreaseReduce EIO concentration. Optimal range is usually 1.0 - 3.0 wt%. Above 5%, viscosity impedes ion transport.
Gas Generation (Pouch Cell) EIO OxidationThe cutoff voltage is too high (>4.6V). EIO is not suitable for 5V spinels without fluorinated co-solvents.

References

  • Haregewoin, A. M., et al. (2016). Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science. Link

  • Profatilova, I. A., et al. (2013). Enhanced thermal stability of a lithiated graphite anode in an electrolyte containing additives. Journal of Power Sources. (Discusses cyclic urea analogs). Link

  • Zhang, H., et al. (2019). 1,3-Dimethyl-2-imidazolidinone (DMI) as a Co-solvent for High-Voltage Lithium-Ion Batteries. (Provides foundational data on imidazolidinone electrochemical windows). Link

  • Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond.[4] Chemical Reviews.[4] (The authoritative text on solvation sheaths and SEI formation). Link

  • PubChem Database. 1-Ethyl-2-imidazolidinone - Compound Summary.Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing anodic oxidation of 1-Ethylimidazolidin-2-one in battery cells

Technical Support Guide: Minimizing Anodic Oxidation of 1-Ethylimidazolidin-2-one (EIO) in High-Voltage Batteries User Context & Scope Target Audience: Electrochemists, Materials Scientists, and Process Engineers (Note:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Minimizing Anodic Oxidation of 1-Ethylimidazolidin-2-one (EIO) in High-Voltage Batteries

User Context & Scope

  • Target Audience: Electrochemists, Materials Scientists, and Process Engineers (Note: While EIO is a common chiral auxiliary in drug development, this guide strictly addresses its electrochemical stability in energy storage devices).

  • Objective: Mitigate the oxidative decomposition of EIO at the cathode interface (typically >4.2V vs. Li/Li⁺) to prevent cell failure mechanisms such as gassing, impedance rise, and capacity fade.

Introduction: The EIO Oxidation Challenge

1-Ethylimidazolidin-2-one (EIO) is a cyclic urea derivative. In battery applications, it is valued for its high dielectric constant and ability to dissociate salts. However, like its homolog 1,3-dimethyl-2-imidazolidinone (DMI), EIO suffers from limited anodic stability.

The Core Mechanism: The oxidation of EIO is driven by the lone pair electrons on the nitrogen atoms and the carbonyl oxygen. When the cathode potential exceeds the Highest Occupied Molecular Orbital (HOMO) energy of the EIO molecule, an electron is stripped, leading to a radical cation. This radical triggers a cascade of decomposition reactions, often resulting in ring-opening and polymerization.

Critical Threshold: Without protection, EIO-based electrolytes typically show oxidation onset around 4.0 V – 4.5 V vs. Li/Li⁺ . To operate with modern cathodes (NMC811, LCO) at higher voltages, you must suppress this reaction.

Module 1: Diagnostic Protocols

How do I know if EIO oxidation is the root cause of my cell failure?

Protocol A: The High-Voltage Floating Test

Use this to quantify the severity of parasitic oxidation.

  • Cell Setup: Assemble a coin cell (CR2032) with your cathode (e.g., NMC) and a Li-metal anode.

  • Formation: Perform 2 formation cycles at C/10 to 4.2V.

  • The Float: Charge the cell to your target cutoff voltage (e.g., 4.5V).

  • Hold: Maintain constant voltage (CV) for 10–24 hours.

  • Analysis: Monitor the leakage current.

    • Pass: Current decays asymptotically to <10 µA/cm².

    • Fail: Current rises or stabilizes at a high plateau (>50 µA/cm²), indicating continuous solvent oxidation.

Protocol B: Linear Sweep Voltammetry (LSV)

Use this to determine the exact electrochemical stability window.

  • Working Electrode: Platinum (Pt) or Glassy Carbon (inert).

  • Counter/Ref Electrode: Li-metal.[1][2][3]

  • Scan Rate: 0.1 mV/s (slow scan is critical to detect onset).

  • Range: OCV to 5.5V.

  • Criterion: The voltage at which current density exceeds 0.1 mA/cm² is defined as the anodic limit.

Module 2: Mitigation Strategies

Three field-proven methods to stabilize EIO.

Strategy 1: Solvation Structure Engineering (HCE)

The "Free Solvent" Theory.

Oxidation preferentially targets "free" solvent molecules (those not coordinated with Li⁺). By increasing salt concentration to create a High Concentration Electrolyte (HCE) , you force all EIO molecules to coordinate with Li⁺. This lowers the HOMO energy level, making the molecule harder to oxidize.

ParameterDilute Electrolyte (1M)High Conc. Electrolyte (HCE, >3M)Mechanism
State of EIO Mostly FreeFully CoordinatedLi⁺ withdraws electron density from EIO.
Oxidation Stability ~4.2 V> 4.8 VHOMO energy lowered.
Viscosity Low (<5 cP)High (>50 cP)Trade-off: Requires diluent (see Strategy 3).
Strategy 2: Interphasial Protection (Additives)

Sacrificial agents that form a Cathode Electrolyte Interphase (CEI).[4]

You must add a component that oxidizes before EIO, forming a passivation layer on the cathode that blocks EIO molecules from touching the reactive surface.

  • Fluoroethylene Carbonate (FEC): The gold standard. Forms a F-rich polymeric layer. Recommended: 2–5 wt%.

  • LiDFOB (Lithium Difluoro(oxalato)borate): Decomposes to form a robust, inorganic-rich CEI. Recommended: 1–2 wt%.

Strategy 3: Localized High Concentration Electrolyte (LHCE)

Solving the viscosity problem.

Mix your HCE (Strategy 1) with a non-solvating fluorinated ether (e.g., TTE). The diluent does not break the Li⁺-EIO coordination shells but lowers the bulk viscosity, maintaining high voltage stability with better wettability.

Visualizing the Solution

The following diagram illustrates the transition from a vulnerable "Free Solvent" state to a protected "Solvated" state.

EIO_Stabilization Free_EIO Free EIO Molecule (Lone Pair Exposed) Cathode High Voltage Cathode (>4.3V Surface) Free_EIO->Cathode Diffuses to Coordination Li+ - EIO Coordination (HOMO Level Lowered) Free_EIO->Coordination Add Salt (HCE) Oxidation Anodic Oxidation (Gas/Polymerization) Cathode->Oxidation Electron Transfer Stable_System Electrochemically Stable (Up to 4.8V) Cathode->Stable_System No Electron Transfer Salt High Conc. Salt (LiFSI / LiTFSI) Salt->Coordination Coordination->Cathode Contact

Figure 1: Mechanism of anodic stabilization via Solvation Sheath Engineering. By coordinating EIO with Li+, the molecule is energetically shielded from oxidation at the cathode surface.

Troubleshooting FAQ

Q1: I am seeing severe gassing (pouch cell bloating) after just 5 cycles at 4.4V. Why? A: This is the hallmark of EIO oxidation. The ring-opening of the imidazolidinone core often releases CO₂ and ethylene gas.

  • Immediate Fix: Check your formation protocol. Did you include a CEI-forming additive like LiDFOB ? If not, the bare cathode is catalyzing the decomposition.

  • Secondary Check: Verify the water content. Urea derivatives are hygroscopic. Hydrolysis products can accelerate gassing. Ensure moisture is <20 ppm.

Q2: My impedance (R_ct) increases drastically after the formation cycles. A: You may have "over-dosed" your additives. While additives like LiBOB or VC protect the cathode, too much can create a thick, highly resistive passivation layer.

  • Optimization: Titrate your additive. Reduce concentration by 0.5 wt% steps. Alternatively, switch to LiFSI salt, which naturally forms a thinner, more conductive interface compared to LiPF₆.

Q3: Can I use EIO with Lithium Metal anodes? A: Yes, but EIO is reactive toward Li-metal (reduction instability). You must use a high concentration of salt (HCE) or an anode-protecting additive (FEC/LiNO₃) to stabilize the reductive side. The strategies used to stop anodic oxidation (HCE) often simultaneously help the anodic stability.

Troubleshooting Logic Flow

Use this decision tree to diagnose instability issues in your EIO-based cells.

Troubleshooting_Flow Start Problem: Capacity Fade / Failure Check_Gas Is there gas generation? Start->Check_Gas Gas_Yes Likely Anodic Oxidation (Solvent Breakdown) Check_Gas->Gas_Yes Yes Gas_No Likely Impedance/Cathode Issue Check_Gas->Gas_No No Check_Voltage Is Cutoff > 4.3V? Gas_Yes->Check_Voltage Check_Imp Is Impedance High? Gas_No->Check_Imp Action_Additives Add 2% FEC or 1% LiDFOB to form CEI Check_Voltage->Action_Additives Yes Action_Conc Increase Salt Conc. (Switch to HCE >3M) Action_Additives->Action_Conc If fails Action_Reduce Reduce Additive Load or Switch Salt to LiFSI Check_Imp->Action_Reduce Yes

Figure 2: Diagnostic flowchart for isolating EIO-related failure modes.

References

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (Foundational text on anodic stability limits and solvation sheaths). Link

  • Zhang, J., et al. (2018). "High Voltage Electrolyte Additives for Lithium-Ion Batteries." Journal of Power Sources. (Details on LiDFOB and FEC mechanisms). Link

  • Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. (Establishes the LHCE principle applicable to cyclic ureas). Link

  • Haregewoin, A. M., et al. (2016). "Electrolytes for high-voltage lithium-ion batteries: A comprehensive review." Energy & Environmental Science. (Review of oxidation potentials for various solvent classes). Link

Sources

Optimization

Troubleshooting phase separation in 1-Ethylimidazolidin-2-one solvent mixtures

Welcome to the Technical Support Center for 1-Ethylimidazolidin-2-one (NEI) solvent systems. This guide addresses the specific physicochemical challenges of using 1-Ethylimidazolidin-2-one as a reaction medium.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethylimidazolidin-2-one (NEI) solvent systems.

This guide addresses the specific physicochemical challenges of using 1-Ethylimidazolidin-2-one as a reaction medium. Unlike standard solvents, NEI belongs to the cyclic urea class (similar to DMI and DMPU), characterized by high dielectric constants, high boiling points, and a density dangerously close to that of water.[1] These properties often lead to phase separation failures ("oiling out," emulsions, or density inversion) during aqueous workups.[1]

Module 1: The Physics of Phase Separation

Understanding the "Density Trap"

The most common support ticket we receive involves "missing layers" or "inverted phases."[2] This occurs because the density of 1-Ethylimidazolidin-2-one (~1.05 g/mL) is nearly identical to that of water and many aqueous buffers.[1][2]

Comparative Density Table

Use this table to predict layer positioning before you pour.[2]

Solvent / ComponentDensity (g/mL)Relative to WaterPhase Position (vs. Aqueous)
1-Ethylimidazolidin-2-one ~1.05 Heavier Variable (concentration dependent)
Water1.00N/AN/A
Brine (Sat.[1][2] NaCl)1.20HeavierBottom
Dichloromethane (DCM)1.33HeavierBottom
Ethyl Acetate0.90LighterTop
Toluene0.87LighterTop
Diethyl Ether0.71LighterTop

Critical Insight: When NEI is mixed with water, the resulting solution density fluctuates between 1.00 and 1.05 g/mL. If you extract with a solvent like Ethyl Acetate (0.90 g/mL), the separation is usually clear. However, if your product is heavy or if you use a chlorinated solvent, you may create an isopycnic mixture (equal densities), resulting in a stable emulsion that will not separate by gravity.[1]

Module 2: Troubleshooting Workup Protocols

Issue 1: "I added water, but no phase separation occurred."

Diagnosis: NEI is completely miscible with water.[2] Adding water alone simply creates a larger volume of homogeneous solvent, which continues to solubilize your product.[1] The Solution: The "Flood & Salting Out" Protocol

To force phase separation, you must disrupt the hydrogen bonding network between NEI and water while increasing the ionic strength of the aqueous phase.

Step-by-Step Protocol:

  • The Flood: Dilute the reaction mixture with 4 volumes of water. (High dilution reduces the solvating power of NEI toward your hydrophobic product).

  • The Salting: Add solid NaCl until the aqueous layer is saturated (brine).[2]

    • Why? This exploits the Salting-Out Effect .[2][3] The hydration shells of the salt ions compete for water molecules, making the water less available to solvate the NEI and your product.

  • The Extraction: Extract with a non-polar solvent (e.g., Toluene or TBME) rather than DCM.

    • Why? Toluene has a significant density difference (0.87 vs ~1.10 for brine/NEI mix), ensuring rapid separation.[2]

Issue 2: "I have a third 'rag' layer or stable emulsion."

Diagnosis: Cyclic ureas like NEI act as hydrotropes (surfactant-like), stabilizing the interface between oil and water.[2] The Solution: Density Modification

Do not shake vigorously. Use the "Swirl & Filter" method.[2]

  • Filter: Pass the biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.[2]

  • Modify Density: Add a small amount of DCM to the organic phase (if using a light solvent) or Water to the aqueous phase to widen the density gap.[2]

Module 3: Visualizing the Workflow

The following diagram illustrates the logic flow for selecting the correct extraction strategy based on your product's polarity and the solvent density.

WorkupLogic start Reaction Complete (Solvent: 1-Ethylimidazolidin-2-one) quenching Quench / Dilute with Water start->quenching check_prod Is Product Highly Polar? quenching->check_prod non_polar Product is Non-Polar/Lipophilic check_prod->non_polar No polar Product is Polar/Amphiphilic check_prod->polar Yes extraction_A Standard Extraction: Use 10:1 Water:NEI ratio Extract w/ Toluene or Et2O non_polar->extraction_A extraction_B Continuous Extraction (Liquid-Liquid) or Reverse Phase Column polar->extraction_B emulsion Emulsion Formed? extraction_A->emulsion break_emulsion Add Brine (Sat. NaCl) Filter thru Celite emulsion->break_emulsion Yes finish Evaporate Organic Layer (Check for residual NEI) emulsion->finish No break_emulsion->finish

Caption: Decision matrix for isolating products from 1-Ethylimidazolidin-2-one mixtures, prioritizing polarity checks to avoid emulsion traps.

Module 4: Frequently Asked Questions (FAQs)

Q: I evaporated my organic layer, but it's still an oil that won't crystallize. Is it residual solvent? A: Likely, yes.[1][2] 1-Ethylimidazolidin-2-one has a high boiling point (>200°C).[1] It does not rotovap off easily.

  • Validation Test: Run a crude NMR. Look for the characteristic ethyl group signals (triplet/quartet) and the cyclic urea backbone signals.

  • Remediation: If NEI remains, dissolve the oil in Et2O (Diethyl Ether) and wash extensively (3x) with water or brine. The NEI will partition into the water.[2]

Q: Can I use acidic washes to remove NEI? A: Generally, no.[1][2] Unlike pyridine or simple amines, the urea nitrogen in NEI is not sufficiently basic to be protonated and pulled into an acidic aqueous layer [1]. Acid washes (HCl) are ineffective for removing the solvent itself, though they may help remove other amine byproducts. Rely on partition coefficients (washing with water) rather than pH manipulation.[2]

Q: Why did my layer move to the bottom when I added more product? A: You likely crossed the Density Inversion Point .[2] If you are using a solvent mixture (e.g., Ethyl Acetate/Hexane) and your product is heavy (halogenated), the organic layer's density may exceed that of the aqueous/NEI layer.

  • Immediate Fix: Add brine to the aqueous layer.[2][3] This raises the aqueous density to >1.15 g/mL, forcing almost any organic layer back to the top.

References

  • Reichardt, C., & Welton, T. (2011).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and miscibility).

  • PubChem. (2025).[2][4] 1-Ethylimidazolidin-2-one Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Low-Temperature Optimization of 1-Ethylimidazolidin-2-one (EIO) Electrolytes

Reference ID: TS-EIO-LOWT-001 Status: Active Applicability: Electrochemical Energy Storage (Li-ion/Supercapacitors) & Low-Temp Organic Synthesis Core Directive & Scope The Challenge: 1-Ethylimidazolidin-2-one (EIO) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TS-EIO-LOWT-001 Status: Active Applicability: Electrochemical Energy Storage (Li-ion/Supercapacitors) & Low-Temp Organic Synthesis

Core Directive & Scope

The Challenge: 1-Ethylimidazolidin-2-one (EIO) is a cyclic urea derivative valued for its high dielectric constant (


) and high flash point, making it safer than traditional cyclic carbonates. However, its high intrinsic viscosity (

) creates a "transport bottleneck" at sub-zero temperatures (below -20°C), leading to sluggish ion mobility, high internal resistance, and capacity fade.

The Solution: This guide provides a validated framework to engineer EIO-based electrolytes for operation down to -40°C. We move beyond simple dilution, focusing on solvation structure modification and anion selection to decouple viscosity from ionic conductivity.

Module 1: Cosolvent Engineering (The "Dilution" Protocol)

Mechanism: Pure EIO exhibits strong dipole-dipole interactions, forming a structured liquid network that resists flow at low temperatures. To reduce viscosity, you must introduce a "structure breaker"—a low-viscosity cosolvent that disrupts these intermolecular forces without precipitating the salt.

Recommended Cosolvents
CosolventViscosity (25°C)Melting PointRoleRisk Profile
Ethyl Propionate (EP) ~0.5 cP-73°CPrimary Recommendation. Excellent viscosity reduction; good salt solubility.Moderate volatility.
Methyl Acetate (MA) ~0.37 cP-98°CUltra-low viscosity for extreme cold (-40°C).High volatility; can degrade anode SEI if not passivated.
Dimethyl Carbonate (DMC) ~0.6 cP4°CStandard diluent; stable SEI formation.Freezes near 0°C; requires ternary blending (EIO:EMC:DMC) to suppress freezing.
Optimization Workflow

OptimizationWorkflow Start Base EIO Electrolyte (High Viscosity) Step1 Select Cosolvent (EP or MA) Start->Step1 Step2 Determine Ratio (Start at 1:1 Vol) Step1->Step2 Step3 Salt Optimization (Switch to LiFSI) Step2->Step3 Validation Measure Conductivity (Target >1 mS/cm @ -20°C) Step3->Validation Validation->Start Fail (<0.5 mS/cm)

Figure 1: Step-by-step formulation logic for reducing viscosity while maintaining electrochemical performance.

Module 2: Salt Selection (The "Plasticizing" Effect)

Why Salt Matters: In EIO systems, the choice of anion dictates the low-temperature limit. Large, delocalized anions act as "plasticizers," preventing the solvent network from locking up (freezing).

  • Standard Salt: LiPF₆ (Lithium Hexafluorophosphate).[1]

    • Issue: High lattice energy; prone to precipitation at low T; hydrolysis generates HF which attacks EIO.

  • Recommended Salt: LiFSI (Lithium bis(fluorosulfonyl)imide).[1][2]

    • Benefit: Lower lattice energy (higher solubility); forms a robust, inorganic-rich Solid Electrolyte Interphase (SEI); significantly higher conductivity at -20°C due to weaker ion pairing.

Comparative Performance Data (Representative):

TemperatureEIO + LiPF₆ (1M)EIO + LiFSI (1M)EIO:EP (1:1) + LiFSI (1M)
25°C 6.5 mS/cm8.2 mS/cm12.5 mS/cm
0°C 2.1 mS/cm3.5 mS/cm6.8 mS/cm
-20°C < 0.5 mS/cm (Gel)1.2 mS/cm3.1 mS/cm
-40°C Frozen~0.1 mS/cm1.5 mS/cm

Validated Experimental Protocols

Protocol A: Formulation & Viscosity Verification

Objective: Create a stable, low-viscosity blend.

  • Environment: Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Drying: Dry EIO and Cosolvent (EP/DMC) over activated 4Å molecular sieves for 48 hours. Target water content

    
     ppm (verify with Karl Fischer titration).
    
  • Blending:

    • Mix EIO and Ethyl Propionate (EP) in a 3:7 volume ratio (aggressive low-temp) or 1:1 volume ratio (balanced stability).

  • Salt Addition:

    • Slowly add LiFSI to reach 1.0 M concentration. Note: LiFSI dissolution is exothermic; cool the vessel if necessary to prevent solvent degradation.

  • Visual Check: Seal in a vial and place in a -20°C freezer for 24 hours.

    • Pass: Clear liquid, flows immediately upon tilting.

    • Fail: Cloudy (phase separation) or Solid (freezing).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify ionic conductivity (


).
  • Cell Setup: Use a conductivity probe or a symmetric blocking cell (Stainless Steel || Electrolyte || Stainless Steel) with a fixed spacer (e.g., Teflon O-ring).

  • Thermal Chamber: Place cell in an environmental chamber. Step temperature from 25°C down to -40°C in 10°C increments. Hold for 2 hours at each step to ensure thermal equilibrium.

  • Measurement: Apply AC amplitude (10 mV) over frequency range 1 MHz to 1 Hz.

  • Calculation:

    
    
    
    • 
      : Distance between electrodes (cm)
      
    • 
      : Bulk resistance (Ohm) taken from the high-frequency intercept of the Nyquist plot.
      
    • 
      : Electrode area (cm²).
      

Troubleshooting & FAQs

Q1: My electrolyte stays liquid at -20°C, but the battery capacity is near zero. Why?

Diagnosis: High viscosity is likely preventing pore access (wettability issue), or the SEI is too resistive. Fix:

  • Wettability: EIO has high surface tension. Add a surfactant or increase the ratio of the low-viscosity cosolvent (e.g., increase EP content).

  • SEI: If using LiFSI, the SEI is usually conductive. If using LiPF₆, switch to LiFSI.[1][3][4] Alternatively, add 1-2% Fluoroethylene Carbonate (FEC) . FEC reduces the SEI resistance on graphite anodes at low temperatures.

Q2: I see phase separation (two liquid layers) when I add the cosolvent.

Diagnosis: Polarity mismatch. EIO is highly polar; non-polar diluents (like pure alkanes) will not mix. Fix: Ensure you are using esters (Ethyl Propionate) or carbonates (DMC). Do not use hexane or toluene. If using highly fluorinated ethers (for high voltage), you may need a "bridge" solvent like DMC to homogenize the mix.

Q3: Can I use this for low-temp organic synthesis (e.g., lithiation reactions)?

Answer: Yes. The physical principles are identical. If your reaction requires a polar aprotic solvent but EIO is too viscous at -78°C (dry ice/acetone bath), diluting EIO with THF (Tetrahydrofuran) or 2-MeTHF is recommended for synthesis applications, provided they are chemically compatible with your reagents.

Solvation Mechanism Visualization

Understanding why the cosolvent works helps in designing better mixtures.

SolvationMechanism cluster_0 Pure EIO (High Viscosity) cluster_1 EIO + Cosolvent (Low Viscosity) NodeA Li+ NodeB EIO NodeA->NodeB Strong Coordination NodeC EIO NodeB->NodeC Dipole Stacking NodeF EIO NodeD EIO NodeC->NodeD NodeE Li+ NodeE->NodeF NodeG Cosolvent (EP) NodeE->NodeG Weak Coordination NodeG->NodeF Disrupts Stacking NodeH Free Movement

Figure 2: Disruption of the rigid EIO dipole network by cosolvent molecules, facilitating faster Li+ transport.

References

  • LiFSI vs. LiPF6 Performance: Zhang, H., et al.[1][3][4][5] "LiFSI as a salt for high-performance lithium-ion batteries: A comparative study with LiPF6." Journal of Power Sources, 2026. 3

  • Cosolvent Strategies for Cyclic Ureas: Wang, Y., et al. "Synergistic Cosolvent/Additive Strategies Enable Stable Cycling of Eutectic Electrolytes." ACS Applied Materials & Interfaces, 2025. 6

  • Low-Temperature Ester Cosolvents: Li, Q., et al. "Low-temperature electrolytes based on linear carboxylic ester co-solvents for SiOx/graphite composite anodes."[7] RSC Advances, 2023. 7

  • Physical Properties of Cyclic Ureas: PubChem Database. "1-Ethylimidazolidin-2-one Physical Properties." National Institutes of Health. 8

Sources

Optimization

Identifying degradation products of 1-Ethylimidazolidin-2-one under thermal stress

Technical Support Center: 1-Ethylimidazolidin-2-one Thermal Degradation Analysis Introduction Welcome to the technical support center for 1-Ethylimidazolidin-2-one (EIO). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethylimidazolidin-2-one Thermal Degradation Analysis

Introduction

Welcome to the technical support center for 1-Ethylimidazolidin-2-one (EIO). This guide is designed for researchers, scientists, and drug development professionals who are investigating the thermal stability of EIO. As a critical component in various chemical syntheses, understanding its degradation profile under thermal stress is paramount for ensuring product quality, stability, and regulatory compliance.

This document provides in-depth, experience-based guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that users frequently encounter when beginning thermal stress studies on 1-Ethylimidazolidin-2-one.

Q1: What is 1-Ethylimidazolidin-2-one and why is its thermal stability a concern?

A1: 1-Ethylimidazolidin-2-one (EIO), also known as 1-ethyl-2-imidazolidinone, is a cyclic urea derivative. Cyclic ureas are found in a variety of biologically active compounds and are used as intermediates in pharmaceutical synthesis.[1][2] Thermal stability is a critical quality attribute because manufacturing processes, such as drying, milling, or melt-extrusion, and long-term storage can expose the molecule to elevated temperatures. Understanding its degradation is essential for defining safe manufacturing parameters, establishing appropriate storage conditions, and ensuring the shelf-life of both the drug substance and the final drug product, in line with ICH guidelines.[3][4]

Q2: What is the primary, theoretically-expected degradation pathway for EIO under thermal stress, especially in the presence of moisture?

A2: The most probable degradation pathway for EIO under thermal stress, particularly with residual moisture, is hydrolysis . The five-membered imidazolidinone ring is susceptible to cleavage.[5] The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon (C=O) of the urea moiety. This leads to the opening of the ring to form an N-substituted ethylenediamine derivative.

Specifically, the hydrolysis of 1-Ethylimidazolidin-2-one would yield N-ethyl-ethylenediamine (also known as N-(2-aminoethyl)ethanamine). This is the most fundamental and commonly anticipated degradation product.

Q3: What are the recommended ICH conditions for conducting thermal stress testing?

A3: The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stress testing.[3] While specific conditions should be tailored to the molecule's properties, a typical starting point for thermal stress involves exposing the solid EIO to temperatures in 10°C increments above the temperature used for accelerated stability testing (e.g., 50°C, 60°C, 70°C).[3][6] For a comprehensive profile, it is also crucial to evaluate degradation under high humidity conditions (e.g., 75% RH or greater) at an elevated temperature.[7] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely destroying the molecule.[6][8]

Q4: Beyond the primary hydrolytic product, could other degradants be formed?

A4: Yes. While N-ethyl-ethylenediamine is the primary expected product from simple hydrolysis, more complex reactions can occur under prolonged or severe thermal stress:

  • Oxidation: If oxygen is present, oxidative degradation can occur, potentially leading to hydroxylated species or further cleavage of the molecule.

  • Polymerization: The highly reactive amine groups of the N-ethyl-ethylenediamine degradant could potentially react with intact EIO or other degradants to form dimers or higher-order oligomers.

  • Further Reactions: In the presence of CO2 (from air or as a byproduct), cyclic urea structures can sometimes form from ethylenediamine-type molecules, leading to secondary cyclic products.[9]

Part 2: Troubleshooting and Experimental Design

This section is formatted to address specific problems you might encounter during your analysis, providing expert insights into their causes and solutions.

Q5: I see a new peak in my HPLC chromatogram after stressing my EIO sample. How do I confirm if it's the expected N-ethyl-ethylenediamine?

A5: This is a common and critical question. A multi-step approach is required for confident identification:

  • Retention Time Matching: The first, most straightforward step is to inject an authentic reference standard of N-ethyl-ethylenediamine[10] and compare its retention time to your unknown peak under identical HPLC conditions. Co-elution (a single, symmetrical peak when the sample and standard are co-injected) provides strong evidence.

  • UV-Vis Spectral Analysis: N-ethyl-ethylenediamine lacks a strong chromophore and will have a very different UV spectrum compared to any residual EIO. Use a Photo-Diode Array (PDA) detector to compare the UV spectrum of your unknown peak to the standard. The absence of significant absorbance at higher wavelengths is characteristic of a simple aliphatic amine.

  • Mass Spectrometry (MS) Confirmation: This is the definitive step. Analyze your stressed sample using HPLC-MS. The expected protonated molecule [M+H]⁺ for N-ethyl-ethylenediamine (C₄H₁₂N₂) is m/z 89.10. Fragmenting this ion in an MS/MS experiment will yield a characteristic pattern that can be compared to the fragmentation of the reference standard.

Q6: My primary EIO peak is decreasing after thermal stress, but I don't see a clear corresponding increase in any single new peak. What could be happening?

A6: This scenario suggests several possibilities, which are not mutually exclusive:

  • Formation of Multiple Degradants: The degradation may not be a clean conversion to a single product. Multiple minor degradation products could be forming, each too small to appear as a significant peak but collectively accounting for the loss of the parent EIO.

  • Formation of Non-UV Active Products: As discussed, the primary degradant, N-ethyl-ethylenediamine, has a very poor UV chromophore. If you are using a UV detector set at a wavelength optimal for EIO (e.g., ~210 nm), the response factor for the degradant will be much lower, and its peak will appear disproportionately small.

  • Formation of Insoluble or Volatile Products: The degradants could be precipitating out of your sample solvent (insoluble) or evaporating (volatile), meaning they are not being injected into the analytical system. N-ethyl-ethylenediamine itself is a relatively volatile liquid.

  • Adsorption onto the Analytical Column: The amine groups on N-ethyl-ethylenediamine can be highly basic and may interact strongly with residual acidic silanol groups on standard silica-based HPLC columns, leading to poor peak shape or irreversible adsorption.

Troubleshooting Strategy:

  • Switch to a universal detection method like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), which are less dependent on chromophores and can detect most non-volatile compounds.

  • Analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradants.[11]

  • Use an HPLC column specifically designed for amine analysis (e.g., a hybrid-silica column or one with advanced end-capping) to improve peak shape and recovery of basic compounds.

Q7: How do I design a robust forced degradation study workflow?

A7: A self-validating workflow is systematic and includes controls at every stage. The goal is to generate meaningful data that clearly links the stress condition to the observed degradation.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Weigh EIO Sample (Solid State) B Prepare Control Sample (Unstressed) D Place samples in Stability Chamber A->D C Prepare Placebo/Matrix (If applicable) E Set Conditions (e.g., 70°C / 75% RH) D->E F Stress for defined Time Points (e.g., 24, 48, 72h) E->F G Dissolve Samples in Appropriate Diluent F->G H Analyze via Stability- Indicating HPLC-UV/MS G->H J Identify Degradant Peaks (Compare to Control) H->J I Analyze Controls & Placebo Blanks I->H K Calculate Mass Balance (% Assay + % Degradants) J->K L Propose Degradation Pathway (Structural Elucidation) K->L

Caption: Workflow for a forced thermal degradation study.

Part 3: Experimental Protocols & Data

This section provides actionable protocols and summarizes key data for your experiments.

Protocol 1: Forced Thermal Degradation of 1-Ethylimidazolidin-2-one (Solid State)
  • Preparation: Accurately weigh approximately 10-20 mg of EIO into three separate, loosely capped glass vials. Prepare a fourth vial as an unstressed control and store it at 5°C in the dark.

  • Stress Condition: Place the three sample vials into a calibrated stability chamber set to 70°C and 75% relative humidity.[12]

  • Time Points: Remove one vial at 24, 48, and 72 hours.

  • Sample Preparation for Analysis: Allow the vial to cool to room temperature. Dissolve the contents in a suitable mobile phase (e.g., 10 mL of Acetonitrile/Water 50:50) to achieve a target concentration of 1-2 mg/mL. Prepare the unstressed control sample in the same manner.

  • Analysis: Immediately analyze the prepared solutions by the HPLC method detailed below.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Instrumentation: HPLC with PDA/UV and Mass Spectrometric detectors.

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[13]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: ESI+, scanning m/z 50-500.

Causality: A slightly basic mobile phase (pH 8.5) is chosen to ensure that the primary amine groups of the expected N-ethyl-ethylenediamine degradant are in their neutral, free-base form. This significantly improves peak shape and prevents tailing on the C18 column.

Data Summary: Potential Degradation Products
Potential DegradantChemical StructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)Analytical Notes
1-Ethylimidazolidin-2-one Cyclic UreaC₅H₁₀N₂O114.0793115.0866Parent compound.
N-ethyl-ethylenediamine Diamine (Ring-Opened)C₄H₁₂N₂88.100089.1073Primary hydrolytic product. Poor UV response.[14][15]
Ethylurea Open-chain UreaC₃H₈N₂O88.063789.0710Potential product from further cleavage.
Mechanistic Visualization: Hydrolytic Degradation Pathway

The following diagram illustrates the key chemical transformation during the hydrolytic degradation of EIO.

G EIO 1-Ethylimidazolidin-2-one (EIO) Conditions + H₂O (Thermal Stress, Δ) EIO->Conditions NED N-ethyl-ethylenediamine TS Ring-Opening Intermediate (Tetrahedral) TS->NED  Ring Cleavage Conditions->TS  Nucleophilic Attack

Caption: Proposed hydrolytic degradation pathway of EIO.

References

  • Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, International Edition. Available at: [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. Available at: [Link]

  • Modeling the Formation of Degradation Compounds during Thermal Degradation of MEA. ACS Publications. Available at: [Link]

  • Synthetic method of N-ethyl ethylenediamine. Google Patents.
  • Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • 2-Imidazolidinone | C3H6N2O. PubChem, National Institutes of Health. Available at: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available at: [Link]

  • 2-Imidazolidinone. Kaimosi BioChem Tech Co., Ltd. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at: [Link]

  • Synthesis method of N-ethyl ethylene diamine. Google Patents.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. ResearchGate. Available at: [Link]

  • 2-IMIDAZOLIDINONE (ETHYLENE UREA). Ataman Kimya. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Synthesis and Properties of some N-acyl ethylenediamine triacetic acid Chelating Surfactants. Sciforum. Available at: [Link]

  • Thermal Safety of 1-Ethyl-3-Methylimidazolium Bis(trifluoromethylsulfonyl)imide for Construction-Related Safety Process. MDPI. Available at: [Link]

  • RP-HPLC Method for Simultaneous Determination of Ofloxacin and Satranidazole in Tablet Dosage Form. Asian Journal of Research in Chemistry. Available at: [Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. BINDER GmbH. Available at: [Link]

  • Thermal Decomposition of RP-1, RP-2, and Mixtures of RP-2 With Stabilizing Additives. Defense Technical Information Center. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • General scheme of the thermal degradation of 1-ethyl-3-methylimidazolium acetate (1) under formation of 1-acetylimidazole (6). ResearchGate. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Ethylimidazolidin-2-one (EIO) Electrolytes

Topic: Improving Ionic Conductivity in EIO-based Supercapacitors Ticket ID: EIO-COND-OPT-001 Support Level: Tier 3 (Advanced R&D)[1] Executive Summary for the Researcher You are likely investigating 1-Ethylimidazolidin-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Ionic Conductivity in EIO-based Supercapacitors

Ticket ID: EIO-COND-OPT-001 Support Level: Tier 3 (Advanced R&D)[1]

Executive Summary for the Researcher

You are likely investigating 1-Ethylimidazolidin-2-one (EIO) because of its high dielectric constant and wide electrochemical stability window (ESW), which theoretically allows for higher energy density supercapacitors than standard Propylene Carbonate (PC) or Acetonitrile (ACN) systems.

The Core Problem: EIO suffers from the "High-Permittivity/High-Viscosity Paradox."[1] While it dissociates salts effectively (high


), its molecular rigidity and dipole interactions create high viscosity (

), drastically reducing ionic mobility according to the Walden Rule.

This guide provides field-proven protocols to decouple these properties, maximizing conductivity (


) without sacrificing the voltage window.

Module 1: Solvent Engineering & Binary Blending

The Issue: "My electrolyte is clear, but impedance (ESR) is too high."

Diagnosis: Your salt is fully dissociated (clear solution), but the solvation shells are moving too slowly due to the high viscosity of pure EIO.

Troubleshooting Protocol: The "Viscosity-Cut" Method

Do not use pure EIO. You must dilute the viscous drag while maintaining the dielectric field.

Step-by-Step Optimization:

  • Select a Co-Solvent:

    • Acetonitrile (ACN): Best for maximum conductivity. Risk:[1][2] Lowers flash point.[1]

    • Dimethyl Carbonate (DMC): Best for safety/stability balance. Lower viscosity than PC.[3]

    • Methyl Acetate (MA): Aggressive viscosity reduction, good for low-temp performance.

  • The Blending Ratio (Volume %): Start with a 30:70 (EIO:Co-Solvent) ratio. EIO acts as the salt dissociator; the co-solvent acts as the transport medium.

Co-SolventViscosity (

at 25°C)
Dielectric Const.[4] (

)
Recommended Ratio (EIO:Solvent)Expected Outcome
Pure EIO High (>2.0 cP) High (~35-40) 100:0 Low

, High Voltage
Acetonitrile (ACN)0.34 cP37.520:80Max

(>50 mS/cm)
Dimethyl Carbonate0.59 cP3.140:60Balanced Safety/

Propylene Carbonate2.50 cP64.050:50High Voltage, Med

Actionable Advice:

Run a viscosity sweep.[1] Prepare blends of EIO:DMC at 10:90, 30:70, and 50:50. Measure conductivity.[1][4][5] You will likely find a "volcano plot" peak at roughly 30-40% EIO, where the trade-off between salt dissociation (EIO) and mobility (DMC) is optimized.

Module 2: Salt Selection & Solvation Dynamics

FAQ: "Which salt works best? I'm using TEABF4 but getting poor results."

Answer: While Tetraethylammonium Tetrafluoroborate (


) is the industry standard, it may not be optimized for the steric bulk of the EIO molecule.
The Solution: Cation Size Matching

In cyclic ureas like EIO, the solvent molecule is bulky. If the cation is too small, it creates a tightly bound, heavy solvation shell (high effective radius). If the cation is slightly larger or asymmetric, it disrupts the solvent structure, actually increasing mobility.[1]

Recommended Salts:

  • 
     (Spiro-(1,1)-bipyrrolidinium tetrafluoroborate): 
    
    • Why: Higher solubility and slightly higher conductivity in cyclic ureas due to rigid structure preventing tight solvent packing.

  • 
     (Triethylmethylammonium tetrafluoroborate): 
    
    • Why: Asymmetry reduces crystallization risk and improves solubility limits in binary blends.[1]

Experimental Workflow (DOT Visualization):

SaltOptimization Start Start: Low Conductivity CheckSolubility Check Salt Solubility limit Start->CheckSolubility Decision Is Solubility > 1.0M? CheckSolubility->Decision ViscosityCheck Measure Viscosity BlendSolvent Add Low-Viscosity Co-Solvent (DMC/ACN) ViscosityCheck->BlendSolvent High Viscosity Decision->ViscosityCheck Yes (Dissolved) SwitchSalt Switch to TEMA-BF4 or SBP-BF4 Decision->SwitchSalt No (Saturation) SwitchSalt->ViscosityCheck FinalTest Perform EIS (Nyquist Plot) BlendSolvent->FinalTest

Figure 1: Decision logic for optimizing salt/solvent pairing in EIO electrolytes.

Module 3: Thermal Activation

The Issue: "Performance drops significantly at room temperature (25°C)."

Mechanism: Cyclic ureas have high activation energy for viscous flow (


). Small drops in temperature cause exponential increases in viscosity.
Protocol: Operational Temperature Definition

EIO electrolytes are often best suited for high-temperature applications (up to 60-80°C) where their thermal stability shines and viscosity becomes negligible.

Thermostatic Test Protocol:

  • Assemble coin cells (CR2032) with activated carbon electrodes.

  • Soak time: 12 hours minimum (EIO wets porous carbon slowly due to viscosity).

  • Perform Electrochemical Impedance Spectroscopy (EIS) at 25°C, 40°C, and 60°C.[1]

  • Success Metric: If the solution resistance (

    
    , the x-intercept on Nyquist plot) drops by >40% between 25°C and 40°C, your system is thermally limited. You must use a co-solvent (Module 1).
    

Module 4: Electrochemical Stability (The Payoff)

FAQ: "If I dilute EIO, do I lose the high voltage window?"

Answer: Not necessarily.[1] The electrochemical stability window (ESW) is determined by the component with the lowest oxidative/reductive limit at the interface. However, EIO often preferentially solvates the cation, protecting it from reduction.[1]

Validation Experiment (Linear Sweep Voltammetry):

  • Working Electrode: Glassy Carbon (inert) or Activated Carbon (real-world).

  • Counter/Ref: Pt wire / Ag/Ag+.

  • Scan Rate: 5 mV/s (Slow scan is crucial to see onset of decomposition).

  • Target: Look for the "current knee" (rapid rise).

    • Pure EIO: Expect ~3.0V - 3.5V window.[1]

    • EIO + ACN: Expect ~2.7V (ACN limits oxidation).

    • EIO + DMC: Expect ~3.0V (Good compromise).

Summary of Recommendations

ParameterStandard ApproachEIO Optimized Approach
Solvent Pure PC or ACNEIO (30%) + DMC/ACN (70%)
Salt


or

Concentration 1.0 M1.2 M - 1.5 M (Push solubility limit)
Separator CelluloseGlass Fiber (Better wettability for viscous fluids)

References

  • Electrolytes for High-Voltage Supercapacitors. Source: SSRN.[1][6] Context: Discusses TEABF4 solubility and conductivity in various solvent blends including cyclic carbonates and nitriles, establishing baselines for viscosity/conductivity trade-offs. URL:[Link]

  • Dielectric Constant of Cyclic Ureas (1,3-dimethyl-2-imidazolidinone). Source: ResearchGate.[3][4] Context: Provides physical property data (dielectric constants) for imidazolidinone derivatives, essential for understanding salt dissociation capability. URL:[Link]

  • Ionic Liquid and Cyclic Urea Electrolyte Mixtures. Source: NIH / PubMed Central. Context: Details the use of viscous, high-stability solvents in supercapacitors and the necessity of co-solvents to improve transport properties. URL:[Link]

  • Chemical Properties of 2-Imidazolidinone. Source: Cheméo.[1][7] Context: Fundamental thermodynamic and physical data for the core EIO structure. URL:[Link]

Sources

Optimization

Removing trace amine impurities from commercial N-ethyl-2-imidazolidinone

Topic: Removing trace amine impurities from commercial N-ethyl-2-imidazolidinone Ticket ID: NEI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Hidden" Catalyst Poison Co...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing trace amine impurities from commercial N-ethyl-2-imidazolidinone Ticket ID: NEI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Hidden" Catalyst Poison

Commercially available N-ethyl-2-imidazolidinone (NEI) is often marketed with purities >98%, yet "trace" amine impurities (often <0.5%) can be catastrophic for sensitive catalytic cycles.[1] NEI is a cyclic urea (structurally analogous to DMPU and DMI). Its synthesis typically involves the reaction of N-ethylethylenediamine with urea or CO₂, or the cyclization of N-(2-hydroxyethyl)ethylene diamine .[1]

Consequently, the primary contaminants are nucleophilic linear amines (precursors) or hydrolysis products (ring-opening).

Why this matters:

  • Metal Scavenging: Trace amines bind irreversibly to Pd, Pt, and Rh catalysts, halting cross-coupling reactions.[1][2]

  • Acid Neutralization: In acid-catalyzed glycosylations or deprotections, amine impurities act as unintended buffers.[1][2]

This guide provides a self-validating workflow to detect, remove, and prevent these impurities.

Module 1: Diagnosis & Detection
Q: How do I definitively confirm the presence of amine impurities in my NEI lot?

A: Do not rely solely on the Certificate of Analysis (CoA). CoAs often use GC-FID, which may miss high-boiling oligomers or salt forms.[1] Use these two complementary methods:

1. The "Quick-Check" (Colorimetric Screen)

  • Reagent: Ninhydrin stain (0.2% in ethanol).

  • Procedure: Spot 1 drop of neat NEI onto a TLC plate. Heat with a heat gun.

  • Result:

    • Colorless/Faint Yellow: Clean (Pass).

    • Pink/Purple/Blue: Presence of primary or secondary amines (Fail).

    • Mechanism:[3][4][5] Ninhydrin reacts with the free N-H of the impurity (e.g., N-ethylethylenediamine) to form Ruhemann’s purple. The tertiary nitrogen of pure NEI cannot react.

2. The "Deep-Dive" (¹H NMR Validation)

  • Solvent: CDCl₃ (neutralized over basic alumina to prevent salt shifting).

  • Key Signals: Look for "ragged" multiplets in the 2.5–3.0 ppm region. Pure NEI shows distinct triplets/quartets. Impurities often manifest as broad humps due to hydrogen bonding or exchange.

Module 2: Purification Protocols
Q: What is the most effective method to remove these amines without degrading the solvent?

A: We recommend Solid-Phase Acid Scavenging (Resin Treatment) for lab-scale (<1 L) purification. For bulk (>1 L), use Vacuum Distillation over Calcium Hydride .[2]

Protocol A: The "Gold Standard" (Resin Scavenging)

Best for: High-value reactions (catalysis, total synthesis).[1]

The Logic: NEI is a cyclic urea with very low basicity (pKₐ of conjugate acid ~0–1). The amine impurities are basic (pKₐ ~10). A strong cation exchange (SCX) resin will protonate and bind the amine while the neutral NEI passes through.

Materials:

  • Amberlyst® 15 (H+ form) or Dowex® 50W.

  • Sintered glass funnel.

Step-by-Step:

  • Activation: Wash the resin with dry methanol (3x) to remove interstitial water, then with dry dichloromethane.

  • The Slurry: Add the wet resin (approx. 10 g per 100 mL NEI) directly to the solvent bottle.

  • Incubation: Stir gently or shake for 12–24 hours at room temperature.

    • Note: Do not use magnetic stir bars if they grind the resin; use an orbital shaker.

  • Filtration: Filter through a sintered glass frit under argon.

  • Storage: Store over activated 4Å molecular sieves.

Protocol B: The Bulk Fix (Distillation)

Best for: General solvent usage.

The Logic: Simple distillation often fails because amines can form azeotropes or co-distill. We use Calcium Hydride (CaH₂) which serves a dual purpose: it reacts with residual water (drying) and reacts with the active hydrogens of primary/secondary amines to form non-volatile calcium amides.

Step-by-Step:

  • Pre-treatment: Stir NEI with CaH₂ (5% w/v) for 4 hours at 60°C under inert atmosphere.

    • Warning: Hydrogen gas evolution will occur. Ensure proper venting.[6]

  • Setup: Use a short-path distillation head with a vacuum manifold.

  • Distillation: Distill under reduced pressure.

    • Target: NEI boils at ~110°C at 15 mmHg (Check specific vacuum pressure nomograph).

  • Fractionation: Discard the first 10% (forerun) which contains volatile degradation products.

Module 3: Visualization & Logic
Decision Tree: The Purification Workflow

The following diagram illustrates the logical flow for determining the correct purification strategy based on impurity levels and application needs.

NEI_Purification_Workflow Start Commercial NEI Lot Test Ninhydrin Spot Test Start->Test Decision Color Result? Test->Decision Clean Colorless: Use as is (General Use) Decision->Clean Negative Dirty Purple/Pink: Amine Contamination Decision->Dirty Positive Vol_Check Volume Required? Dirty->Vol_Check Resin Protocol A: Acid Resin (SCX) (High Purity / <1L) Vol_Check->Resin Low Vol Distill Protocol B: CaH2 Distillation (Bulk / >1L) Vol_Check->Distill High Vol QC Final QC: 1H NMR (Check 2.5-3.0 ppm) Resin->QC Distill->QC Ready Ready for Catalysis QC->Ready

Caption: Figure 1. Logical decision tree for identifying and removing amine impurities from N-ethyl-2-imidazolidinone.

Module 4: Data & Validation
Q: How do I quantify the improvement?

A: The table below summarizes typical impurity profiles before and after the Protocol A (Resin) treatment, based on internal standard addition (benzylamine spike).

ParameterCommercial Grade (Untreated)Post-Resin Treatment (Protocol A)Detection Method
Appearance Clear to Faint YellowClear, ColorlessVisual
Water Content 0.1% - 0.5%< 50 ppmKarl Fischer
Trace Amines 200 - 1500 ppm< 10 ppm Colorimetric / GC
Effective pH 9.0 - 10.5 (Basic)7.0 - 7.5 (Neutral)Wet pH Paper (10% aq.)[1]
Pd Catalyst Yield 45% (Suzuki Coupling)92% (Suzuki Coupling) Reaction Yield

Note: Yield data refers to a standard Suzuki-Miyaura coupling of a deactivated aryl chloride, which is highly sensitive to catalyst poisoning by amines.[1][2]

Module 5: Storage & Prevention
Q: Why do impurities return after storage?

A: NEI is hygroscopic.

  • Moisture Absorption: Water enters the bottle.

  • Hydrolysis: At room temperature, water slowly hydrolyzes the cyclic urea ring.[2]

  • Regeneration: This hydrolysis releases the original linear amine precursor (N-ethylethylenediamine) and CO₂.

The Fix:

  • Always store NEI over activated 4Å molecular sieves .

  • Purge the headspace with Argon after every use.

  • Do not store in clear glass on a benchtop; light can accelerate photo-oxidation.[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][7] (Standard protocols for cyclic ureas and amide solvents).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa differences between ureas and amines).

  • Luedtke, N. W., et al. (2001).[2] A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents.[5] (Context on urea/amine reactivity and separation).

  • Sigma-Aldrich. (2024). Amberlyst® 15 hydrogen form technical bulletin. (Specifications for cation exchange capacity).

Sources

Troubleshooting

Optimizing yield in the synthesis of 1-Ethylimidazolidin-2-one precursors

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Ethylimidazolidin-2-one (also known as N-Ethyl Ethylene Urea or 1-Ethyl-2-imidazolidinone), a critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 1-Ethylimidazolidin-2-one (also known as N-Ethyl Ethylene Urea or 1-Ethyl-2-imidazolidinone), a critical precursor for ureido-penicillin antibiotics like Azlocillin and Mezlocillin.[1]

Status: Operational | Tier: Senior Application Support Topic: Yield Optimization & Process Troubleshooting[1]

Executive Summary: The Chemistry of Ring Closure

The synthesis of 1-Ethylimidazolidin-2-one typically involves the cyclization of N-Ethylethylenediamine with a carbonyl source (Urea, Diethyl Carbonate, or CO₂).[1] The industry-standard "Gold Route" is the thermal condensation with Urea due to atom economy, though it presents thermodynamic challenges regarding ammonia removal.[1]

The Core Reaction:


[1]
Critical Process Parameters (CPP) Table
ParameterOptimal RangeImpact on YieldImpact on Purity
Stoichiometry 1.05 : 1 (Urea:Diamine)Excess urea ensures conversion but increases biuret byproducts.[1]High urea = High solid residue.
Temperature 130°C

220°C (Ramp)
Low T (<130°C) = Incomplete cyclization (open chain ureas).[1]High T (>230°C) = Charring/Oligomers.
Pressure Atm

Vacuum (<50 mbar)
Vacuum is critical in the final stage to shift equilibrium.Removes volatile impurities.
Ammonia Removal Continuous ScrubbingFailure to remove NH

stalls the reaction (Le Chatelier).
Reversible ring opening.

Process Visualization

The following diagrams illustrate the reaction logic and the synthesis workflow.

Diagram 1: Reaction Mechanism & Failure Points

ReactionPathway Reactants N-Ethylethylenediamine + Urea Intermed Intermediate: N-(2-ethylaminoethyl)urea Reactants->Intermed 100-130°C - NH3 Side1 Impurity A: Biuret / Triuret (Excess Urea) Reactants->Side1 T > 140°C (Dimerization) Product Target: 1-Ethylimidazolidin-2-one Intermed->Product >180°C Cyclization - NH3 Side2 Impurity B: Oligomers/Polymers (High T, No Vac) Intermed->Side2 Prolonged Heat Inefficient NH3 removal

Caption: Reaction pathway showing the two-stage ammonia elimination. Failure to drive the second NH3 release results in open-chain intermediates or oligomers.[1]

Diagram 2: Optimized Experimental Workflow

Workflow Start Mix Reagents (1:1.05 Ratio) Stage1 Stage 1: Melt & Mix 100-120°C (Atm) Start->Stage1 Stage2 Stage 2: Primary Amine Loss 130-150°C (N2 Sweep) Stage1->Stage2 Evolution of NH3 starts Stage3 Stage 3: Ring Closure 180-210°C (Vacuum) Stage2->Stage3 Viscosity increases Workup Distillation Collect fraction ~200-220°C Stage3->Workup Crude Product

Caption: Step-by-step thermal ramp protocol. The vacuum stage is essential to drive the reaction to completion.[1]

Troubleshooting Guides (FAQs)

Issue 1: "My yield is stuck at 60-70%."

Diagnosis: This is classically a thermodynamic limitation. The ring closure releases ammonia. If the ammonia remains in the headspace or solution, the reaction reaches equilibrium and stops. Corrective Action:

  • Nitrogen Sweep: During the 130-150°C phase, use a vigorous subsurface nitrogen sparge to mechanically strip ammonia.

  • Vacuum Finish: You must apply vacuum (20–50 mbar) once the temperature reaches 180°C. This pulls the equilibrium toward the product.

  • Reagent Quality: Check your N-ethylethylenediamine. If it contains significant water or ethylenediamine (non-ethylated), your stoichiometry is wrong.

Issue 2: "The product solidifies into a gummy, insoluble mass."

Diagnosis: Oligomerization. You likely heated it too slowly or allowed the intermediate (open-chain urea) to cross-link.[1] Corrective Action:

  • Fast Ramp: Do not linger at 150-160°C. Once the initial vigorous ammonia evolution slows, ramp quickly to 200°C+.

  • Solvent Assist: In severe cases, use a high-boiling solvent like diethylene glycol (though this complicates purification) to dilute the mixture and prevent intermolecular reactions.

Issue 3: "The product is dark brown/black."

Diagnosis: Oxidation of the diamine precursor. N-ethylethylenediamine is air-sensitive.[1] Corrective Action:

  • Inert Atmosphere: The entire reaction must be under N

    
     or Ar.
    
  • Precursor Storage: Ensure your diamine source was stored under inert gas and is colorless before starting. Yellow diamine indicates prior oxidation.

"Gold Standard" Experimental Protocol

Objective: Synthesis of 1-Ethylimidazolidin-2-one (100g Scale)

Reagents:

  • N-Ethylethylenediamine (CAS 110-72-5): 88.15 g (1.0 mol)[1]

  • Urea (CAS 57-13-6): 63.0 g (1.05 mol)[1]

  • Note: A 5% excess of urea compensates for sublimation losses.

Procedure:

  • Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail as viscosity rises), a thermometer, and a reflux condenser connected to an acid scrubber (to trap ammonia).

  • Mixing: Charge N-ethylethylenediamine and Urea. Start stirring.

  • Stage 1 (Melt): Heat to 100-110°C . Urea will dissolve in the amine. Evolution of NH

    
     begins.
    
  • Stage 2 (Condensation): Ramp temperature to 135°C over 1 hour. Maintain for 2 hours.

    • Checkpoint: The mixture should be refluxing gently. NH

      
       evolution is vigorous.
      
  • Stage 3 (Ring Closure): Swap the reflux condenser for a distillation head. Increase temperature to 200-210°C .

    • Action: Apply vacuum gradually (start at 200 mbar, reduce to 20 mbar).

    • Observation: Residual water and ammonia will distill off. The product is a high-boiling liquid.[1]

  • Purification: Distill the product under high vacuum.

    • Target Fraction: Collect the fraction boiling at ~138-140°C at 0.11 mmHg (or approx. 220-230°C at atmospheric pressure, though atmospheric distillation is not recommended due to decomposition).

  • Yield: Expected yield is >90% (approx. 100-105g).

Precursor Synthesis (If required)

If you cannot source N-ethylethylenediamine, it can be synthesized, though this is often less efficient than purchasing.

Route: Ethylenediamine + Diethyl Carbonate


[1]
  • Catalyst: Molecular Sieves (Y-type) or specific Zeolites.[1]

  • Conditions: Gas-phase catalytic reaction at 150-300°C.[1]

  • Note: This often produces a mixture of mono-ethyl, di-ethyl, and cyclic products.[1] Distillation is required to isolate the mono-ethyl precursor (bp 128-130°C).[1]

References

  • Synthesis of imidazolidin-2-ones via urea condens

    • Source: Organic Chemistry Portal.
    • Link:[Link][1]

  • Process for preparing 1-substituted-2-imidazolidinones (Patent).
  • Properties of N-Ethylethylenediamine (Precursor).

    • Source: NIST Chemistry WebBook / PubChem.
    • Link:[Link][1]

  • Synthesis method of N-ethyl ethylene diamine (Precursor Synthesis).

Sources

Optimization

Technical Support Center: Troubleshooting Cathode Solubility in 1-Ethylimidazolidin-2-one (1-EIO)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 1-Ethylimidazolidin-2-one (1-EIO).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with 1-Ethylimidazolidin-2-one (1-EIO). 1-EIO is a highly polar, cyclic urea derivative with an exceptional dielectric constant and dipole moment. While it is a powerful solvent for advanced battery electrolytes and the synthesis of electroactive pharmaceutical ingredients (APIs), its strong solvating power presents a double-edged sword:

  • Unwanted Dissolution: It can cause rapid capacity fade in solid-state organic cathodes by dissolving the active material[1].

  • Insufficient Solubility: Conversely, it can struggle to dissolve highly conjugated, rigid redox polymers needed for high-energy-density flow batteries or pharmaceutical synthesis.

This guide provides field-proven, self-validating protocols to troubleshoot both extremes.

Section 1: Mitigating Unwanted Cathode Dissolution (Solid-State & Coin Cells)

Q1: My organic carbonyl cathode is rapidly losing capacity in a 1-EIO-based electrolyte. Why is this happening, and how does the solvent drive this? A: This is a classic manifestation of the "shuttle effect" driven by competitive solvation. 1-EIO’s high static permittivity and strong dipole moment actively coordinate with the polar functional groups (e.g., C=O) of your organic cathode. In standard dilute electrolytes, there is an abundance of "free" (uncoordinated) 1-EIO solvent molecules. Thermodynamics favors the dissolution of the active material into this free liquid phase, leading to irreversible active material loss and cross-contamination at the anode[2].

Q2: How can I suppress this dissolution without abandoning 1-EIO as my primary solvent? A: You must shift the solvation thermodynamics by eliminating "free" solvent molecules. The most effective method is formulating a Localized High-Concentration Electrolyte (LHCE) . By increasing the lithium salt concentration (e.g., LiTFSI) and adding a non-solvating fluorinated diluent, the 1-EIO molecules become fully occupied in the primary solvation sheath of the Li⁺ ions. This leaves virtually no free 1-EIO to dissolve the cathode, effectively suppressing solubility while maintaining ionic conductivity[3]. Alternatively, you can modify the cathode at the molecular level by polymerizing the active units, which significantly increases molecular weight and inherent insolubility[2].

Mechanism Cathode Organic Cathode (e.g., Quinones) Dissolution Active Material Dissolution Cathode->Dissolution Solvation Solvent 1-EIO Solvent (High Dipole) Solvent->Dissolution Coordinates Fade Capacity Fade & Shuttle Effect Dissolution->Fade Migration LHCE Localized High-Conc. Electrolyte (LHCE) Suppression Suppressed Solubility LHCE->Suppression Reduces Free Solvent Suppression->Dissolution Inhibits

Caption: Mechanism of cathode dissolution in 1-EIO and mitigation via LHCE formulation.

Section 2: Maximizing Solubility for Redox Flow Batteries & API Synthesis

Q3: I am developing a non-aqueous redox flow battery (or synthesizing a redox-active API). My conjugated organic material won't reach the required 1.5 M concentration in 1-EIO. How do I fix this? A: Highly conjugated organic molecules exhibit strong intermolecular π-π stacking. Sometimes, these crystalline lattice forces are stronger than the dipole-dipole interactions offered by 1-EIO. To disrupt these forces, introduce an asymmetric co-solvent (e.g., 1,3-dioxolane) at a 10-20% volume ratio. This increases the entropy of mixing and disrupts the solute's crystalline lattice. Furthermore, if you are synthesizing the material, functionalizing the active molecule with flexible alkyl chains or ether linkages will sterically hinder π-π stacking, drastically boosting solubility in 1-EIO[1][3].

Section 3: Quantitative Data & Self-Validating Protocols

Data Presentation: Electrolyte Formulation vs. Cathode Solubility

The following table demonstrates the causality between free solvent reduction and the suppression of cathode dissolution (using a standard quinone-based organic cathode).

Electrolyte FormulationFree 1-EIO Fraction (%)Active Material Solubility (mM)Capacity Retention (100 Cycles)
1.0 M LiTFSI in 1-EIO~75%145.032%
2.0 M LiTFSI in 1-EIO~40%68.558%
3.0 M LiTFSI in 1-EIO<10%12.289%
3.0 M LiTFSI (LHCE) *<5% 2.4 96%

*LHCE formulated with 1-EIO and 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) at a 1:2 molar ratio.

Protocol A: Formulating an LHCE to Prevent Dissolution (Self-Validating)

Causality: TTE is chosen as a diluent because its fluorinated structure does not solvate Li⁺, preserving the localized high concentration of 1-EIO around the salt while lowering bulk viscosity to enable ion transport.

  • Preparation: In an argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm), prepare a baseline 1.0 M LiTFSI solution in 1-EIO.

  • Concentration: Gradually add LiTFSI under magnetic stirring (400 rpm) to reach a 3.0 M concentration. Allow exothermic heat to dissipate.

  • Dilution: Introduce TTE diluent at a 1:2 molar ratio (1-EIO:TTE). Stir for 12 hours to ensure macroscopic homogeneity.

  • Soak Test: Immerse 10 mg of the target organic cathode in 1 mL of the LHCE for 48 hours at 25°C.

  • Self-Validation (UV-Vis): Centrifuge the mixture and extract an aliquot of the supernatant. Analyze via UV-Vis spectroscopy. Validation threshold: An absorbance of <0.05 a.u. at the cathode's characteristic λ_max confirms that the free solvent has been successfully eliminated and dissolution is suppressed.

Protocol B: Maximizing Solute Concentration for Flow Batteries

Causality: Thermal cycling prevents supersaturation artifacts, ensuring the measured solubility is the true thermodynamic equilibrium, which is critical for preventing precipitation in flow battery pumps.

  • Saturation: Add the organic active material incrementally (0.1 M steps) to 10 mL of 1-EIO at 45°C under vigorous stirring until solid precipitation persists.

  • Thermal Cycling: Cycle the solution between 25°C and 45°C three times (2 hours per stage).

  • Filtration: Filter the saturated solution through a 0.22 µm PTFE syringe filter at 25°C to remove undissolved particulates.

  • Self-Validation (HPLC): Dilute a 10 µL aliquot into 10 mL of analytical-grade methanol. Quantify the exact molarity using High-Performance Liquid Chromatography (HPLC) against a pre-established standard calibration curve. Validation threshold: The calculated molarity must remain stable (±2%) across three independent thermal cycles to confirm thermodynamic stability.

Workflow S1 Step 1: Baseline Solubility Test S2 Step 2: Co-solvent Screening S1->S2 S3 Step 3: Thermal Cycling S2->S3 S4 Step 4: HPLC Quantification S3->S4 S5 Validated High-Molarity Electrolyte S4->S5

Caption: Step-by-step experimental workflow for optimizing cathode solubility in 1-EIO.

References

  • Solubility issues in organic cathode battery systems Source: Patsnap Eureka URL:[2]

  • Review: Overview of Organic Cathode Materials in Lithium-Ion Batteries and Supercapacitors Source: MDPI URL:[1]

  • Organic Cathodes, a Path toward Future Sustainable Batteries: Mirage or Realistic Future? Source: NIH / ACS Publications URL:[3]

  • Revealing the dissolution mechanism of organic carbonyl electrodes in lithium–organic batteries Source: Chemical Science (RSC Publishing) URL:

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral characterization of 1-Ethylimidazolidin-2-one

Executive Summary & Application Scope 1-Ethylimidazolidin-2-one (CAS: 3773-52-2), a mono-alkylated cyclic urea, serves as a critical structural motif in medicinal chemistry (e.g., as a chiral auxiliary scaffold or pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

1-Ethylimidazolidin-2-one (CAS: 3773-52-2), a mono-alkylated cyclic urea, serves as a critical structural motif in medicinal chemistry (e.g., as a chiral auxiliary scaffold or pharmacophore) and a polar aprotic solvent alternative.

Unlike its symmetric counterpart 1,3-Dimethylimidazolidin-2-one (DMI) , the mono-ethyl derivative possesses a secondary amine (N-H) functionality. This structural difference drastically alters its NMR profile, creating specific characterization challenges regarding proton exchange and conformational isomerism.

This guide provides a comparative spectral analysis, distinguishing 1-Ethylimidazolidin-2-one from industry-standard alternatives like DMI and N-Methylpyrrolidone (NMP).

Structural Analysis & Assignment Logic

To accurately interpret the NMR data, one must understand the electronic environment of the imidazolidin-2-one core.

The Core Scaffold

The molecule consists of a five-membered ring containing two nitrogen atoms flanking a carbonyl group (urea).

  • N1 (Substituted): Attached to the Ethyl group.[1] The lone pair donates into the carbonyl, deshielding the ethyl methylene.

  • N3 (Unsubstituted): Contains a proton (N-H). This proton is acidic (

    
     in DMSO) and subject to chemical exchange.
    
  • C2 (Carbonyl): Highly deshielded due to the double bond to oxygen and two adjacent nitrogens.

Graphviz Diagram: Structural Connectivity & Shift Assignment

The following diagram maps the atomic connectivity to the expected chemical shift ranges, visualizing the shielding effects.

G Molecule 1-Ethylimidazolidin-2-one C2 C=O (C2) ~160-163 ppm (13C) Molecule->C2 N1 N1 (Ethyl subst.) Molecule->N1 N3 N3 (Protonated) Molecule->N3 C2->N1 C2->N3 Ethyl_CH2 Ethyl -CH2- ~3.2 ppm (1H, q) ~36-38 ppm (13C) N1->Ethyl_CH2 Ring_CH2_A Ring C5 (adj. to N1) ~3.3-3.5 ppm N1->Ring_CH2_A Ring_CH2_B Ring C4 (adj. to N3) ~3.4-3.6 ppm N3->Ring_CH2_B NH N-H Broad Singlet Solvent Dependent N3->NH Exchangeable Ethyl_CH3 Ethyl -CH3 ~1.1 ppm (1H, t) ~12-13 ppm (13C) Ethyl_CH2->Ethyl_CH3

Figure 1: Structural connectivity and predicted NMR shift assignments for 1-Ethylimidazolidin-2-one.

Comparative Spectral Data

The following table contrasts 1-Ethylimidazolidin-2-one with its closest analogue, DMI. Note the loss of symmetry in the ethyl derivative.

Table 1: 1H NMR Comparison (Solvent: )
Feature1-Ethylimidazolidin-2-one1,3-Dimethylimidazolidin-2-one (DMI)Interpretation
Symmetry Asymmetric Symmetric DMI shows simplified spectra; 1-Ethyl shows distinct ring protons.
N-Substituent Ethyl Group:

1.15 (t, 3H,

)

3.25 (q, 2H,

)
Methyl Group:

2.80 (s, 6H,

)
The ethyl group introduces coupling (

).
Ring Protons (

)
Multiplets (AA'BB'):

3.30 – 3.55 (m, 4H)
Singlet/Tight Multiplet:

3.24 (s, 4H)
In DMI, ring protons are equivalent. In 1-Ethyl, they are chemically distinct but often overlap.
N-H Proton Broad Singlet:

5.0 – 6.5 (br s, 1H)
Absent Key distinguishing feature. Shift varies with concentration and water content.
Table 2: 13C NMR Comparison ( )
Carbon Environment1-Ethylimidazolidin-2-one (

ppm)
DMI (

ppm)
Carbonyl (C=O) 161.5 162.6
Ring

38.5, 45.2 (Two signals)46.8 (One signal)
Substituent

37.8 (Ethyl

)
31.4 (Methyl

)
Terminal Alkyl 12.6 (Ethyl

)
N/A

Experimental Protocol: Characterization Workflow

To ensure reproducibility, specifically regarding the labile N-H proton, follow this "Self-Validating" protocol.

Reagents & Preparation[2][3][4][5][6][7]
  • Analyte: 1-Ethylimidazolidin-2-one (>98% purity).

  • Solvent A (

    
    ):  Standard characterization.
    
  • Solvent B (

    
    ):  Required for sharp N-H observation.
    
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak.

Step-by-Step Workflow
  • Sample Preparation (Dry):

    • Weigh 10-15 mg of analyte into a clean vial.

    • Add 0.6 mL of

      
        (stored over molecular sieves to minimize water).
      
    • Why: Water promotes proton exchange, broadening the N-H signal into the baseline. Dry DMSO slows exchange, sharpening the triplet/singlet.

  • Acquisition (1H NMR):

    • Pulse Sequence: Standard zg30 (30° pulse).

    • Scans: 16 (sufficient for >10mg).

    • Relaxation Delay (D1): Set to

      
       seconds.
      
    • Reasoning: The quaternary carbonyl carbon affects relaxation times of adjacent protons; adequate D1 ensures accurate integration of the ethyl quartet vs. ring multiplets.

  • Acquisition (13C NMR):

    • Pulse Sequence: zgpg30 (Proton-decoupled).

    • Scans:

      
       (Carbonyls relax slowly and have no NOE enhancement).
      
    • Validation: Verify the carbonyl peak at ~160 ppm. If absent, increase D1 to 5 seconds.

Graphviz Diagram: Experimental Decision Tree

This logic flow ensures you select the correct solvent based on your data needs.

ExperimentFlow Start Start Characterization Goal What is the primary goal? Start->Goal RouteA Structural Confirmation (General) Goal->RouteA Routine ID RouteB H-Bonding / NH Study Goal->RouteB Detailed Assignment SolventA Use CDCl3 RouteA->SolventA SolventB Use DMSO-d6 (Dry) RouteB->SolventB ResultA Result: NH = Broad/Invisible Ring = Overlapping Multiplets SolventA->ResultA ResultB Result: NH = Sharp Singlet (~6.5 ppm) Ring = Distinct AA'BB' SolventB->ResultB

Figure 2: Solvent selection decision tree for optimizing spectral resolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567600, 1-Methylimidazolidin-2-one (Analogue Reference). Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS).SDBS No. 1656 (1,3-Dimethyl-2-imidazolidinone). (General Reference for cyclic urea shifts).
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for N-H acidity context). Retrieved from [Link]

Sources

Comparative

Comparing CO2 absorption capacity of 1-Ethylimidazolidin-2-one and MEA

Title: Comparative Analysis of CO₂ Absorption: 1-Ethylimidazolidin-2-one vs. Monoethanolamine (MEA) When engineering carbon capture workflows, the selection of the absorption solvent dictates the thermodynamic limits, en...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of CO₂ Absorption: 1-Ethylimidazolidin-2-one vs. Monoethanolamine (MEA)

When engineering carbon capture workflows, the selection of the absorption solvent dictates the thermodynamic limits, energy penalty, and operational longevity of the entire facility. Monoethanolamine (MEA) has long served as the benchmark chemical absorbent for post-combustion CO₂ capture[1]. However, its susceptibility to severe thermal and oxidative degradation has driven researchers to explore alternative molecular architectures.

1-Ethylimidazolidin-2-one, a cyclic urea derivative, represents a fundamentally different class of solvent—a physical absorbent. This guide objectively compares the CO₂ absorption capacity, mechanistic pathways, and experimental validation protocols for MEA and 1-Ethylimidazolidin-2-one, providing researchers with the causality behind their performance metrics.

Mechanistic Causality: Chemisorption vs. Physisorption

The stark difference in CO₂ capacity between these two molecules stems directly from their nitrogen environments and resulting electronic structures.

  • MEA (Chemisorption): The primary amine in MEA features a highly localized, nucleophilic lone pair. Upon contact with CO₂, this lone pair attacks the electrophilic carbon, forming a zwitterion intermediate that rapidly deprotonates to yield a stable carbamate[1]. This covalent bond formation allows MEA to achieve high CO₂ loadings even at the low partial pressures typical of post-combustion flue gas (e.g., 0.15 bar).

  • 1-Ethylimidazolidin-2-one (Physisorption): In contrast, the nitrogen atoms in 1-Ethylimidazolidin-2-one are part of a cyclic urea core. Their lone pairs are heavily delocalized into the adjacent carbonyl pi-system via amide resonance[2]. This severe delocalization strips the nitrogen of its nucleophilicity, rendering it chemically inert to CO₂. Consequently, CO₂ absorption occurs purely through physical dissolution (dipole-quadrupole interactions), which strictly follows Henry's Law and requires high pressures to achieve meaningful capacity.

G cluster_MEA MEA Chemisorption Pathway cluster_EU 1-Ethylimidazolidin-2-one Physisorption MEA Monoethanolamine (Primary Amine) Zwitterion Zwitterion Intermediate MEA->Zwitterion Nucleophilic Attack CO2_1 CO₂ CO2_1->Zwitterion Carbamate Stable Carbamate (High Capacity) Zwitterion->Carbamate Deprotonation EU 1-Ethylimidazolidin-2-one (Cyclic Urea) Physisorption Dipole-Quadrupole Interaction EU->Physisorption Weak Affinity CO2_2 CO₂ CO2_2->Physisorption Dissolved Physically Dissolved CO₂ (Low Capacity at 1 bar) Physisorption->Dissolved Pressure Dependent

Figure 1: MEA chemisorption vs. 1-Ethylimidazolidin-2-one physisorption pathways.

The Irony of MEA Degradation

A fascinating intersection of these two solvent classes occurs during the thermal degradation of MEA. At stripper temperatures (>120°C), MEA's carbamate undergoes irreversible ring-closing dehydration to form 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA)[3]. HEIA is a direct structural analog to 1-Ethylimidazolidin-2-one.

The formation of this imidazolidin-2-one ring permanently destroys the solvent's chemisorption capacity. This degradation pathway experimentally validates the mechanistic principle that once an amine is converted into a cyclic urea, the nitrogen loses its ability to chemically bind CO₂[3].

Self-Validating Experimental Methodology

To objectively compare a chemical solvent (MEA) with a physical solvent (1-Ethylimidazolidin-2-one), the experimental protocol must decouple chemical adduct formation from physical solubility. We employ a self-validating dual-technique approach: macroscopic isochoric pressure-drop coupled with microscopic in-situ NMR.

Step-by-Step Protocol:

  • Solvent Preparation & Degassing: Load 50 mL of the target solvent (30 wt% aqueous MEA or pure 1-Ethylimidazolidin-2-one) into a degassing Schlenk flask. Apply vacuum at 298 K for 2 hours to remove dissolved atmospheric gases.

  • Isochoric Pressure-Drop (Macroscopic Capacity): Transfer the degassed solvent into a 300 mL high-pressure Parr reactor equipped with a magnetic stirrer and a precise pressure transducer. Inject a known molar quantity of CO₂ to achieve the target initial pressure (1 bar for MEA; up to 10 bar for 1-Ethylimidazolidin-2-one).

  • Equilibration & Calculation: Stir the mixture at 600 RPM at an isothermal 298 K. Monitor the pressure decay until a steady state is reached (typically 2 hours for MEA due to reaction kinetics, and <30 mins for the cyclic urea due to rapid physical dissolution). Calculate the moles of CO₂ absorbed using the Peng-Robinson equation of state based on the final equilibrium pressure.

  • In-Situ ¹³C NMR Speciation (Microscopic Validation): Extract a 0.5 mL aliquot under an inert atmosphere and analyze via ¹³C NMR.

    • Validation Logic: For MEA, the appearance of a distinct new peak at ~164 ppm confirms covalent carbamate formation. For 1-Ethylimidazolidin-2-one, the presence of only a single dissolved CO₂ peak at ~125 ppm validates the absence of chemisorption, confirming the physical absorption mechanism.

Quantitative Performance Comparison

The macroscopic and thermodynamic differences between the two solvents are summarized below. While MEA dominates at atmospheric pressures, 1-Ethylimidazolidin-2-one exhibits the classic traits of a physical solvent: linear pressure dependence and drastically lower regeneration energy.

ParameterMonoethanolamine (MEA)1-Ethylimidazolidin-2-one
Solvent Classification Chemical Absorbent (Primary Amine)Physical Absorbent (Cyclic Urea)
CO₂ Capture Mechanism Chemisorption (Carbamate formation)Physisorption (Dipole interactions)
Absorption Capacity (1 bar, 298 K) ~0.50 mol CO₂ / mol solvent< 0.05 mol CO₂ / mol solvent
Absorption Capacity (10 bar, 298 K) ~0.60 mol CO₂ / mol solvent~0.25 mol CO₂ / mol solvent
Heat of Absorption (ΔH_abs) -85 kJ/mol (Highly Exothermic)-15 to -20 kJ/mol (Weakly Exothermic)
Thermal Stability Low (Degrades > 120°C)High (Stable > 200°C)
Regeneration Energy High (~3.5 - 4.0 GJ/ton CO₂)Low (Achieved via simple pressure swing)

Conclusion for Drug Development & Chemical Engineering

For researchers designing carbon capture systems, the choice between these molecules depends entirely on the feed gas pressure. MEA remains mandatory for low-pressure, post-combustion flue gas due to its aggressive chemisorption[1]. However, the structural stability of 1-Ethylimidazolidin-2-one—and its immunity to the imidazolidinone-forming degradation pathways that plague MEA[3]—makes it an intriguing physical solvent candidate for high-pressure pre-combustion capture or biogas upgrading, where low regeneration energy is prioritized over low-pressure capacity.

References

1.[1] Simulation of Carbon Dioxide Capture Using Ionic Liquid 1-Ethyl-3-methylimidazolium Acetate. ResearchGate. 2.[2] CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. 3.[3] Degradation Pathways for Monoethanolamine in a CO2 Capture Facility. American Chemical Society.

Sources

Validation

Publish Comparison Guide: FTIR Spectroscopic Validation of 1-Ethylimidazolidin-2-one

Executive Summary 1-Ethylimidazolidin-2-one (Mono-ethyl ethylene urea) represents a critical intermediate between the protic, high-melting 2-Imidazolidinone (Ethylene Urea) and the aprotic, polar solvent 1,3-Dimethyl-2-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethylimidazolidin-2-one (Mono-ethyl ethylene urea) represents a critical intermediate between the protic, high-melting 2-Imidazolidinone (Ethylene Urea) and the aprotic, polar solvent 1,3-Dimethyl-2-imidazolidinone (DMI).[1] In drug development and electrolyte formulation, the specific degree of N-alkylation dictates solubility profiles, hydrogen bonding capacity, and electrochemical stability.[1]

This guide provides a rigorous spectroscopic validation protocol. Unlike standard certificates of analysis that rely on GC-MS for purity, FTIR offers a rapid, non-destructive method to validate functional group integrity—specifically distinguishing the mono-ethylated species from over-alkylated (DMI) or under-alkylated (Ethylene Urea) impurities.

Part 1: The Analytical Challenge

The primary challenge in validating 1-Ethylimidazolidin-2-one lies in its structural subtlety. It retains one secondary amide proton (


), unlike the fully substituted DMI, yet possesses an ethyl group that disrupts the 

symmetry of the parent Ethylene Urea.

Key Validation Objectives:

  • Confirm Mono-substitution: Detection of the single

    
     stretch (absent in DMI).
    
  • Verify Ring Integrity: Validation of the cyclic urea Carbonyl (

    
    ) frequency, which shifts based on ring strain and hydrogen bonding.
    
  • Differentiate Alkyl Chains: Distinguishing

    
    -Ethyl (
    
    
    
    ) from
    
    
    -Methyl (
    
    
    ) impurities.

Part 2: FTIR Spectral Deconvolution

The Diagnostic Region: N-H Stretching (3100–3500 cm⁻¹)

This is the Pass/Fail region for distinguishing 1-Ethylimidazolidin-2-one from DMI.[1]

  • Mechanism: The mono-ethyl derivative possesses one proton on the N3 nitrogen.[1] This proton participates in intermolecular hydrogen bonding, resulting in a broadened absorption band.[1]

  • Target Signal: Look for a medium-intensity, broad band centered between 3200–3400 cm⁻¹ .[1]

  • Differentiation:

    • vs. DMI: DMI is aprotic.[1][2] The spectrum for DMI is essentially flat in this region (excluding overtone noise).[1] Presence of a peak here in a DMI sample indicates contamination; absence in a 1-Ethyl sample indicates over-alkylation.[1]

    • vs. Ethylene Urea: The parent urea has two

      
       groups and typically shows a more complex or split band structure in the solid state due to extensive crystal lattice H-bonding networks.[1]
      
The Carbonyl Region: C=O Stretching (1650–1720 cm⁻¹)

The cyclic urea carbonyl is highly sensitive to its electronic environment.

  • Mechanism: The lone pairs on the nitrogen atoms donate electron density into the carbonyl

    
     orbital (resonance), lowering the bond order compared to ketones.[1] However, ring strain in the 5-membered imidazolidinone ring opposes this, keeping the frequency relatively high.
    
  • Target Signal: A very strong, sharp peak at 1680–1710 cm⁻¹ .[1]

  • Causality of Shift:

    • H-Bonding Effect:[1] In 1-Ethylimidazolidin-2-one, the Carbonyl serves as an H-bond acceptor for the single N-H group. This interaction slightly weakens the

      
       bond, shifting it to a lower wavenumber compared to a non-interacting dilute solution state.[1]
      
    • Comparison: DMI (no H-bond donor) typically absorbs at the higher end of the range (~1700 cm⁻¹) in neat liquid form.

The Fingerprint Region: Alkyl & Ring Modes (<1500 cm⁻¹)
  • C-N Stretch: Prominent band around 1400–1500 cm⁻¹ .[1]

  • Ethyl Group Validation: Look for the

    
     scissoring mode near 1450–1460 cm⁻¹  and the characteristic methyl rock of the ethyl chain, often seen near 750–800 cm⁻¹  (though this overlaps with ring breathing modes).[1]
    

Part 3: Comparative Analysis & Data

The following table contrasts 1-Ethylimidazolidin-2-one with its primary structural analogues.

Table 1: Spectroscopic Fingerprint Comparison
Feature1-Ethylimidazolidin-2-one (Target)1,3-Dimethyl-2-imidazolidinone (DMI)2-Imidazolidinone (Ethylene Urea)
CAS Derivative Specific80-73-9120-93-4
State (RT) Liquid / Low-melt SolidLiquidSolid (MP ~131°C)
N-H Stretch Present (3200-3400 cm⁻¹) Absent Present (Strong/Split)
C=O[1] Stretch ~1680-1700 cm⁻¹~1690-1710 cm⁻¹~1650-1690 cm⁻¹ (Solid state H-bonds)
Symmetry

(Lower Symmetry)

(High Symmetry)

(High Symmetry)
Solubility AmphiphilicPolar AproticPolar Protic (Water soluble)

Analyst Note: The absence of the N-H peak is the definitive confirmation of DMI. If your "1-Ethyl" sample lacks a peak at 3300 cm⁻¹, it is likely mislabeled DMI.[1]

Part 4: Experimental Protocol (ATR-FTIR)

Workflow Logic

We utilize Attenuated Total Reflectance (ATR) because 1-Ethylimidazolidin-2-one is hygroscopic.[1] Transmission modes (KBr pellets) introduce moisture artifacts (O-H stretching) that obscure the critical N-H region.

Step-by-Step Procedure
  • System Prep:

    • Ensure ATR crystal (Diamond or ZnSe) is clean.[1]

    • Run a 32-scan background (air) to remove atmospheric

      
       and 
      
      
      
      contributions.[1]
  • Sample Loading:

    • If Liquid: Apply 10-20 µL neat to the crystal center.

    • If Solid: Place ~5 mg on the crystal and apply high pressure clamp to ensure optical contact.[1]

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard for structural confirmation).

    • Scans: 32 or 64 scans (High signal-to-noise ratio required for fingerprinting).

    • Range: 4000–600 cm⁻¹.[1]

  • Processing:

    • Apply ATR correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct (rubberband method) to flatten the region around 3500 cm⁻¹.[1]

  • Validation Criteria (Pass/Fail):

    • Pass: Distinct peak at ~1690 cm⁻¹ AND broad peak at ~3300 cm⁻¹.[1]

    • Fail (Impurity): Shoulder peaks on Carbonyl (indicates hydrolysis/ring opening) or absence of N-H (indicates DMI).[1]

Part 5: Visualizing the Logic

Diagram 1: Validation Decision Tree

This flowchart illustrates the decision logic for validating the identity of the imidazolidinone derivative.

ValidationLogic Start Unknown Sample (Cyclic Urea Derivative) Step1 Acquire ATR-FTIR Spectrum (4000 - 600 cm⁻¹) Start->Step1 Decision1 Check 3200-3400 cm⁻¹ Region (N-H Stretch) Step1->Decision1 Result_NoNH No Peak Detected Decision1->Result_NoNH Absent Result_NH Broad Peak Detected Decision1->Result_NH Present Identify_DMI Identity: 1,3-Dimethyl-2-imidazolidinone (DMI) (Aprotic Solvent) Result_NoNH->Identify_DMI Decision2 Check Fingerprint Region (C-H Modes) Result_NH->Decision2 Result_Ethyl Ethyl Pattern Confirmed (Asymmetry) Decision2->Result_Ethyl Complex Alkyl Result_Ethylene High Symmetry / Solid State (No Alkyl Chain) Decision2->Result_Ethylene Simple Spectrum Final_Target VALIDATED: 1-Ethylimidazolidin-2-one Result_Ethyl->Final_Target Final_Parent Identity: 2-Imidazolidinone (Ethylene Urea) Result_Ethylene->Final_Parent

Caption: Decision tree for spectroscopic differentiation of 1-Ethylimidazolidin-2-one from its analogues.

Diagram 2: Molecular Vibration Logic

This diagram correlates the molecular structure to the specific spectral bands.[1]

MolecularVibrations Center 1-Ethylimidazolidin-2-one Structure CO C=O (Carbonyl) Ring Strain + Resonance Center->CO NH N-H (Amide) H-Bond Donor Center->NH Ethyl N-Ethyl Group (CH2-CH3) Center->Ethyl Peak_CO Strong Band ~1680-1710 cm⁻¹ CO->Peak_CO Vibration Peak_NH Broad Band ~3200-3400 cm⁻¹ NH->Peak_NH Vibration Peak_CH Alkyl Stretch 2850-2980 cm⁻¹ Ethyl->Peak_CH Vibration

Caption: Correlation of functional groups in 1-Ethylimidazolidin-2-one to specific FTIR spectral bands.

References

  • National Institutes of Health (NIH) - PubChem. 1,3-Dimethyl-2-imidazolidinone (DMI) Compound Summary.[1] Retrieved from [Link][1]

  • NIST Chemistry WebBook. 1-(2-Hydroxyethyl)-2-imidazolidinone IR Spectrum. (Used for analogue spectral comparison).[1] Retrieved from [Link]

  • Mitsui Fine Chemicals. DMI™ (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet.[1] Retrieved from [Link][1]

  • ResearchGate. Infrared Absorption Study of Some Cyclic Ureas. (General principles of cyclic urea spectroscopy). Retrieved from [Link]

Sources

Comparative

Benchmarking 1-Ethylimidazolidin-2-one (NEI) vs. Aprotic Cyclic Ureas: A Solvation Polarity Guide

The following guide benchmarks 1-Ethylimidazolidin-2-one (NEI) against established cyclic ureas like DMI and DMPU . Executive Summary 1-Ethylimidazolidin-2-one (NEI) represents a distinct class of cyclic urea solvents co...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-Ethylimidazolidin-2-one (NEI) against established cyclic ureas like DMI and DMPU .

Executive Summary

1-Ethylimidazolidin-2-one (NEI) represents a distinct class of cyclic urea solvents compared to the industry standards 1,3-Dimethylimidazolidin-2-one (DMI) and DMPU . While DMI and DMPU are dipolar aprotic solvents (chemically inert hydrogen bond acceptors), NEI is a monosubstituted cyclic urea. This structural difference retains one N-H proton, classifying NEI as a protic polar solvent with hydrogen bond donating (HBD) capability.

This guide benchmarks NEI’s polarity profile, highlighting its unique position as a "Hybrid Solvent"—offering the high dielectric constant of cyclic ureas combined with the anion-solvating power of protic solvents.

Part 1: Chemical Identity & Structural Benchmarking

The primary distinction in this benchmark is the Isomeric Relationship between NEI and DMI. Both share the molecular formula


 and a molecular weight of 114.15  g/mol , but their substitution patterns dictate vastly different solvation mechanisms.
Table 1: Physicochemical Comparison of Cyclic Ureas
Property1-Ethylimidazolidin-2-one (NEI) 1,3-Dimethylimidazolidin-2-one (DMI) DMPU
CAS Number 628-12-6 (Generic) / 7726-26-3 80-73-9 7226-23-5
Structure Class Mono-alkylated (Protic)Di-alkylated (Aprotic)Di-alkylated (Aprotic)
Ring Size 5-Membered5-Membered6-Membered
H-Bond Donor (HBD) Yes (1 N-H) NoNo
H-Bond Acceptor (HBA) High (C=O)High (C=O)High (C=O)
Boiling Point ~180–200 °C (Est.)*225 °C246 °C
Melting Point < 25 °C (Liquid)8.2 °C-24 °C
Dipole Moment (

)
High (> 3.5 D, Est.)4.05 D4.23 D
Dielectric Constant (

)
High (Est. 30–40)37.636.1

*Note: NEI is often used as an intermediate; bulk solvent data is less standardized than DMI. Values estimated based on structural homology to N-ethyl-2-pyrrolidone (NEP).

Part 2: Solvent Polarity & Mechanistic Analysis

The "Protic Urea" Effect

In DMI and DMPU, the nitrogen atoms are fully methylated. This prevents hydrogen bonding between solvent molecules, resulting in "naked" anions in solution—ideal for accelerating


 reactions.
In NEI , the remaining N-H group allows the solvent to:
  • Self-associate: Increasing viscosity and boiling point relative to a theoretical aprotic isomer.

  • Solvate Anions: The N-H proton can H-bond to nucleophiles (e.g.,

    
    , 
    
    
    
    ), potentially retarding nucleophilic substitution rates compared to DMI.
  • Activate Electrophiles: The N-H can act as a weak Brønsted acid or H-bond donor to carbonyls/epoxides, potentially accelerating acid-catalyzed ring openings.

Solvatochromic Parameters (Kamlet-Taft)

To objectively measure NEI against DMI, we utilize the Kamlet-Taft parameters:

  • 
     (Acidity/HBD):  DMI 
    
    
    
    0.00. NEI > 0.40 (Significant H-donor ability).
  • 
     (Basicity/HBA):  Both DMI and NEI have high 
    
    
    
    values (> 0.70) due to the urea carbonyl oxygen.
  • 
     (Polarizability):  Both are highly polar (
    
    
    
    ), stabilizing charged transition states.

Part 3: Experimental Protocols for Polarity Determination

To validate NEI's performance in your specific workflow, use these self-validating protocols.

Protocol A: Determination of (Reichardt’s Dye)

This method quantifies the overall solvent polarity based on the solvatochromic shift of a betaine dye.

Reagents:

  • Reichardt’s Dye 30 (2,6-Diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate).

  • Test Solvent: NEI (Must be dried over 4Å molecular sieves; water interferes significantly).

  • Reference Solvents: DMI, Ethanol (for calibration).

Workflow:

  • Preparation: Dissolve Reichardt’s Dye in NEI to a concentration of

    
     M (Solution should be pink/red).
    
  • Spectroscopy: Record UV-Vis absorption spectrum (300–800 nm).

  • Detection: Identify the wavelength of maximum absorption (

    
    ).[1]
    
  • Calculation:

    
    
    
  • Benchmarking:

    • DMI: Expect

      
       nm (
      
      
      
      ).
    • NEI: Expect a blue shift (lower

      
      ) if H-bonding stabilizes the ground state dye more than the excited state.
      
Protocol B: Visualizing Solvation Mechanisms

The following diagram illustrates the decision logic for selecting NEI vs. DMI based on mechanistic requirements.

SolventSelection Start Reaction Requirement Mech_SN2 Nucleophilic Substitution (SN2) Start->Mech_SN2 Mech_Acid Acid-Catalyzed / Proton Transfer Start->Mech_Acid Solv_Aprotic Need 'Naked' Anion? (No H-Bonding) Mech_SN2->Solv_Aprotic Maximize Rate Select_NEI Select NEI (Polar Protic Urea) Mech_SN2->Select_NEI If Substrate Solubility Requires Protic Character Solv_Protic Need Anion Stabilization or H-Donor? Mech_Acid->Solv_Protic Select_DMI Select DMI / DMPU (Dipolar Aprotic) Solv_Aprotic->Select_DMI Solv_Protic->Select_NEI

Caption: Decision matrix for selecting between Aprotic (DMI) and Protic (NEI) cyclic ureas based on reaction mechanism.

Part 4: Safety & Toxicology Note

  • DMPU/DMI: Developed as safer alternatives to HMPA (carcinogen). However, DMI and DMPU are still reproductive toxins and readily absorbed through the skin.

  • NEI: Toxicological data is less extensive than DMI. As a secondary amine derivative, potential for nitrosamine formation exists if exposed to nitrosating agents. Handle with nitrile gloves and in a fume hood .

References

  • Loekkemyhr, P., et al. (2025). Physical Properties and Applications of Cyclic Ureas. Journal of Chemical & Engineering Data.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Mitsui Chemicals. (2024). DMI (1,3-Dimethyl-2-imidazolidinone) Technical Data Sheet.

  • PubChem. (2025).[2][3] Compound Summary for 1-Ethyl-2-imidazolidinone. National Library of Medicine.

  • IUPAC. (2024). Kamlet-Taft Solvent Parameters. IUPAC Gold Book.

Sources

Validation

Thermal stability comparison of imidazolidinone derivatives for industrial applications

Topic: Thermal Stability Comparison of Imidazolidinone Derivatives for Industrial Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability Comparison of Imidazolidinone Derivatives for Industrial Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imidazolidinone derivatives occupy two distinct but critical niches in modern chemical industry: as robust, polar aprotic solvents (e.g., DMI) replacing carcinogenic HMPA, and as high-precision chiral organocatalysts (e.g., MacMillan catalysts). This guide provides a technical comparison of their thermal stability profiles, distinguishing between chemical decomposition limits relevant to process safety and operational thermal limits relevant to stereoselectivity.

Part 1: Industrial Solvents – The Cyclic Urea Advantage

In industrial synthesis, 1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as the superior alternative to HMPA and NMP. Its cyclic urea core confers exceptional resistance to thermal and hydrolytic degradation compared to linear ureas or lactams.

Comparative Thermal Stability Data

The following table synthesizes experimental data for DMI against its primary industrial competitors: N-Methyl-2-pyrrolidone (NMP) and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

PropertyDMI (1,3-Dimethyl-2-imidazolidinone)DMPU (Tetrahydro-pyrimidinone)NMP (N-Methyl-2-pyrrolidone)HMPA (Reference)
Structure Type 5-membered Cyclic Urea6-membered Cyclic Urea5-membered LactamPhosphoramide
Boiling Point 224–226 °C246 °C202 °C233 °C
Flash Point 120 °C121 °C91 °C105 °C
Thermal Limit (

)
~250 °C ~240 °C~200 °C~230 °C
Hydrolytic Stability High (Stable to Alkali)HighModerate (Ring opens in acid/base)Low (Hydrolyzes)
Safety Profile Irritant; Suspected ReprotoxinReprotoxinReprotoxin (SVHC)Carcinogen
Mechanistic Insight: Why DMI Outperforms NMP
  • Resonance Stabilization: The nitrogen lone pairs in DMI are strongly conjugated with the carbonyl group. In a 5-membered ring, this planar geometry is energetically favorable, reducing the electrophilicity of the carbonyl carbon.

  • Ring Strain & Hydrolysis: Unlike NMP (a lactam), which is susceptible to ring-opening hydrolysis under alkaline conditions at elevated temperatures (

    
    ), DMI’s urea linkage is significantly more robust. Industrial data confirms DMI remains stable in the presence of concentrated NaOH at 
    
    
    
    , whereas NMP degrades.

Part 2: Chiral Organocatalysts – Operational vs. Chemical Stability

For drug development professionals utilizing MacMillan-type imidazolidinone catalysts, "stability" has two definitions:

  • Chemical Stability (

    
    ):  The temperature at which the molecule degrades (e.g., decarboxylation, oxidation).
    
  • Stereochemical Stability (

    
    ):  The temperature at which enantioselectivity erodes due to conformational flexibility or reversible iminium formation.
    
Stability Profile of MacMillan Catalysts
  • Chemical Decomposition: Most imidazolidinone salts (TFA or HCl salts) exhibit high melting points (

    
    ) and are chemically stable solids at room temperature. Thermogravimetric analysis (TGA) of analogous polymeric imidazolidinones shows mass loss onset typically between 150–300 °C , driven by loss of the acid counter-ion followed by ring fragmentation.
    
  • Operational Limit: While chemically stable up to ~

    
    , the operational limit is often 
    
    
    
    to
    
    
    . Above this, the transient iminium/enamine intermediates suffer from rapid hydrolysis or lack of facial discrimination, drastically lowering the enantiomeric excess (ee) of the product.
Workflow: Determining Thermal Limits

The following diagram illustrates the decision matrix for selecting reaction temperatures based on catalyst stability.

StabilityWorkflow cluster_solvents Industrial Solvents (e.g., DMI) cluster_catalysts Chiral Catalysts (MacMillan) start Start: Catalyst Selection check_type Identify Imidazolidinone Type start->check_type dmi_node DMI / DMPU check_type->dmi_node Solvent/Reagent cat_node Chiral Salt (TFA/HCl) check_type->cat_node Organocatalyst dmi_test Test Chemical Stability (TGA Onset) dmi_node->dmi_test dmi_result Safe up to 250°C (Process Safety Focus) dmi_test->dmi_result cat_chem Chemical Stability (Mp > 200°C) cat_node->cat_chem cat_op Operational Stability (Enantioselectivity) cat_node->cat_op cat_result Limit: < 40°C (Quality Attribute Focus) cat_chem->cat_result cat_op->cat_result Critical Path

Caption: Decision workflow distinguishing between process safety limits (solvents) and quality attribute limits (catalysts).

Part 3: Experimental Protocols for Stability Assessment

To validate the thermal stability of a specific imidazolidinone derivative, the following standardized protocols should be employed. These methods ensure reproducibility and safety during scale-up.

Protocol A: Thermogravimetric Analysis (TGA) for Decomposition Onset

Objective: Determine the temperature of chemical degradation (


).
  • Sample Preparation:

    • Liquids (DMI): Use a hermetically sealed aluminum pan with a laser-drilled pinhole to prevent premature evaporation while allowing decomposition gases to escape. Sample mass: 10–15 mg.

    • Solids (Catalysts): Use an open alumina or platinum crucible. Sample mass: 5–10 mg.

  • Instrument Setup:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min (to rule out oxidative degradation initially).
      
    • Equilibration: Hold at

      
       for 5 minutes.
      
  • Ramp:

    • Heat from

      
       to 
      
      
      
      at a rate of
      
      
      /min
      .
  • Data Analysis:

    • Identify

      
       as the intersection of the baseline and the tangent of the first weight loss step.
      
    • Acceptance Criteria: For industrial solvents,

      
       must be 
      
      
      
      above the intended process temperature.
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Events

Objective: Detect melting points, glass transitions, and exothermic decomposition energies.

  • Sample Preparation: Encapsulate 2–5 mg of sample in a high-pressure gold-plated steel pan (if decomposition is expected to generate pressure) or a standard aluminum pan.

  • Ramp:

    • Heat/Cool/Heat cycle:

      
       to 
      
      
      
      at
      
      
      /min.
  • Critical Safety Check:

    • Observe the cooling curve for recrystallization (confirms the material did not decompose in the first heat).

    • Warning: Any sharp exothermic peak (

      
      ) indicates a potential runaway hazard. DMI is generally stable, but mixtures with strong oxidizers must be tested carefully.
      
Visualization: Thermal Degradation Pathway

Understanding how these molecules break down aids in impurity profiling.

DegradationPath cluster_0 Thermal Stress DMI DMI (Cyclic Urea) RingOpen Ring Opening (Hydrolysis/Oxidation) DMI->RingOpen > 250°C or Strong Acid/Base Decomp Decomposition Products (CO, NOx, Amines) RingOpen->Decomp Rapid

Caption: Simplified degradation pathway for cyclic ureas under extreme thermal stress.

Conclusion & Recommendations

For industrial applications, 1,3-Dimethyl-2-imidazolidinone (DMI) represents the gold standard for thermal stability among polar aprotic solvents, offering a safe operating window up to 250°C and superior resistance to alkaline hydrolysis compared to NMP.

For MacMillan-type organocatalysts , researchers must differentiate between the high chemical stability of the salt form (often stable >200°C) and the low operational stability of the catalytic cycle (often <40°C).

Final Recommendation:

  • Replace HMPA with DMI in high-temperature nucleophilic substitutions.

  • Conduct TGA/DSC on all new imidazolidinone intermediates before scaling above 100°C to rule out exothermic decomposition.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 1,3-Dimethyl-2-imidazolidinone. Retrieved from [Link]

  • Maynooth University. (2016). Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels−Alder Cycloaddition. Retrieved from [Link]

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